molecular formula C3H7NO B13467299 2-Aziridinemethanol CAS No. 88419-36-7

2-Aziridinemethanol

Cat. No.: B13467299
CAS No.: 88419-36-7
M. Wt: 73.09 g/mol
InChI Key: KRUMYKPXYLURIT-UHFFFAOYSA-N
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Description

2-Aziridinemethanol is a useful research compound. Its molecular formula is C3H7NO and its molecular weight is 73.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aziridinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aziridinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

aziridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c5-2-3-1-4-3/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUMYKPXYLURIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461129
Record name 2-Aziridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88419-36-7
Record name 2-Aziridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Aziridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Aziridinemethanol, a molecule of significant interest in medicinal chemistry and organic synthesis, possesses a unique combination of a highly strained aziridine ring and a reactive hydroxymethyl group. This guide provides a comprehensive analysis of its core physicochemical properties, offering a foundational understanding for its application in research and development. We delve into the structural and electronic characteristics that dictate its reactivity, stability, and solubility. This document is structured to provide not only theoretical data but also practical insights into the experimental determination of these properties, underscoring the causality behind methodological choices and ensuring a self-validating approach to its study.

Introduction: The Structural Significance of 2-Aziridinemethanol

2-Aziridinemethanol (C₃H₇NO) is a fascinating heterocyclic compound featuring a three-membered aziridine ring substituted with a hydroxymethyl group. The inherent ring strain of approximately 27 kcal/mol makes the aziridine moiety a potent electrophile, susceptible to nucleophilic ring-opening reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate for the introduction of amino alcohol functionalities, which are prevalent in many biologically active molecules. The adjacent hydroxymethyl group further modulates the molecule's reactivity and imparts hydrophilic character.

This guide will explore the key physicochemical parameters of 2-Aziridinemethanol, providing a critical resource for scientists working with this versatile building block. Understanding these properties is paramount for designing synthetic routes, developing purification strategies, and formulating drug candidates.

Caption: Chemical structure of 2-Aziridinemethanol.

Core Physicochemical Properties

The physicochemical properties of 2-Aziridinemethanol are largely dictated by the interplay between the polar, strained aziridine ring and the hydrophilic hydroxymethyl group. The data presented below is a combination of predicted values and inferred properties from analogous structures, as extensive experimental data for this specific molecule is not widely available.

Table 1: Summary of Physicochemical Properties of 2-Aziridinemethanol
PropertyValueSource/Method
Molecular Formula C₃H₇NO-
Molecular Weight 73.09 g/mol -
Boiling Point 45 °C at 0.005 Torr (Predicted)[1]
Melting Point Not available-
Density 1.077 g/cm³ (Predicted)[1]
pKa 15.20 (Predicted, for the hydroxyl proton)[1]
Solubility Miscible in water and polar organic solvents (Inferred)-
Boiling Point and Volatility

The predicted boiling point of 45 °C at a reduced pressure of 0.005 Torr suggests that 2-Aziridinemethanol is a relatively low-volatility liquid at standard atmospheric pressure.[1] The presence of the hydroxyl group allows for hydrogen bonding, which significantly increases the boiling point compared to a non-hydroxylated aziridine of similar molecular weight. For comparison, 2-methylaziridine has a boiling point of 75-76 °C at atmospheric pressure. The higher predicted boiling point of 2-Aziridinemethanol, even at reduced pressure, highlights the strong intermolecular forces imparted by the hydroxyl group.

Density

The predicted density of 1.077 g/cm³ indicates that 2-Aziridinemethanol is slightly denser than water.[1] This is consistent with the presence of heteroatoms (nitrogen and oxygen) which generally increase the density of organic molecules.

Acidity and Basicity (pKa)

The predicted pKa of 15.20 for the hydroxyl proton suggests that the alcohol is weakly acidic, similar to other primary alcohols.[1] The aziridine nitrogen, being part of a strained ring, is expected to be basic. The pKa of the conjugate acid of aziridine is approximately 8.0. The presence of the electron-withdrawing hydroxymethyl group would be expected to slightly decrease the basicity of the nitrogen atom in 2-Aziridinemethanol compared to the parent aziridine.

Solubility

While specific experimental solubility data is not available, the structure of 2-Aziridinemethanol, with its polar N-H and O-H bonds, strongly suggests its miscibility with water and other polar protic solvents like methanol and ethanol. It is also expected to be soluble in a range of polar aprotic solvents such as acetone and acetonitrile. Its solubility in nonpolar solvents like hexane is likely to be limited.

Solubility_Prediction cluster_solvents Solvent Type cluster_solubility Predicted Solubility of 2-Aziridinemethanol Polar Protic Polar Protic High High Polar Protic->High Polar Aprotic Polar Aprotic Moderate Moderate Polar Aprotic->Moderate Nonpolar Nonpolar Low Low Nonpolar->Low

Caption: Predicted solubility of 2-Aziridinemethanol in different solvent classes.

Chemical Reactivity and Stability

The chemical behavior of 2-Aziridinemethanol is dominated by the high reactivity of the aziridine ring.

Ring-Opening Reactions

The primary mode of reactivity for 2-Aziridinemethanol is the nucleophilic ring-opening of the aziridine. This process is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon atom. The reaction is often catalyzed by acids, which protonate the aziridine nitrogen, further activating the ring towards nucleophilic attack.

Ring_Opening_Workflow A 2-Aziridinemethanol B Protonation of Aziridine Nitrogen (Acid Catalysis) A->B H⁺ C Nucleophilic Attack (e.g., H₂O, R-OH, R-NH₂) B->C Nu⁻ D Ring-Opened Amino Alcohol Product C->D

Caption: General workflow for the acid-catalyzed ring-opening of 2-Aziridinemethanol.

Stability and Decomposition

Aziridines, in general, can be unstable and prone to polymerization, especially in the presence of acids or upon heating. The presence of the hydroxymethyl group in 2-Aziridinemethanol may influence its stability. It is recommended to store this compound at low temperatures and under an inert atmosphere to minimize degradation. Decomposition can lead to the formation of polymers and other side products.

Experimental Determination of Physicochemical Properties: Protocols and Considerations

The following are generalized, high-level protocols for the experimental determination of the key physicochemical properties of 2-Aziridinemethanol. It is imperative to handle this compound with appropriate safety precautions in a well-ventilated fume hood, as aziridines are known to be toxic and potentially carcinogenic.

Determination of Boiling Point (Micro-method)

Causality: For small sample quantities and to avoid potential decomposition at higher temperatures, a micro-boiling point determination method is recommended.

Protocol:

  • Seal one end of a capillary tube.

  • Introduce a small amount of 2-Aziridinemethanol into a melting point capillary tube.

  • Invert a smaller, sealed capillary tube (open end down) into the larger tube containing the sample.

  • Attach the assembly to a thermometer and heat it in a suitable heating bath (e.g., silicone oil).

  • Observe for a rapid and continuous stream of bubbles from the inner capillary. This indicates the sample has reached its boiling point at the given pressure.

  • Record the temperature. For accuracy, the atmospheric pressure should also be recorded.

Determination of pKa (Potentiometric Titration)

Causality: Potentiometric titration is a reliable method for determining the pKa of the basic aziridine nitrogen.

Protocol:

  • Prepare a dilute solution of 2-Aziridinemethanol in deionized water.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of acid added.

  • The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Causality: Spectroscopic methods provide invaluable information about the molecular structure and purity of 2-Aziridinemethanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the protons on the aziridine ring (typically in the 1.0-3.0 ppm range), the methylene protons of the hydroxymethyl group, and the exchangeable N-H and O-H protons.

    • ¹³C NMR: Will show distinct signals for the three carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H and N-H stretching vibrations.

    • C-H stretching vibrations will appear around 2850-3000 cm⁻¹.

    • The C-N and C-O stretching vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 73.

    • Fragmentation patterns can provide further structural information.

Conclusion

2-Aziridinemethanol is a molecule of high synthetic potential, whose utility is intrinsically linked to its physicochemical properties. The strained aziridine ring confers a high degree of reactivity, while the hydroxymethyl group influences its solubility and intermolecular interactions. While a comprehensive experimental dataset for this specific molecule is still emerging, the predicted values and inferred properties discussed in this guide provide a solid foundation for its safe handling, application in synthesis, and incorporation into drug discovery programs. The experimental protocols outlined herein offer a roadmap for the rigorous characterization of this and similar molecules, emphasizing the importance of a thorough understanding of a compound's fundamental properties for successful scientific endeavor.

References

Sources

2-Aziridinemethanol: Technical Specifications, Synthesis, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "CAS number and IUPAC name for 2-Aziridinemethanol" Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Aziridinemethanol (systematically aziridin-2-ylmethanol ) represents a high-value chiral building block in medicinal chemistry.[1] Characterized by the presence of a strained three-membered aziridine ring adjacent to a hydroxymethyl group, this compound serves as a "spring-loaded" electrophile. Its utility lies in its dual reactivity: the capacity for regioselective nucleophilic ring-opening (NRO) and its function as a precursor for complex amino alcohol motifs found in alkaloids and peptidomimetics. This guide provides a definitive technical reference for its identification, synthesis, and handling.

Chemical Identity & Specifications

Nomenclature and Identifiers

Accurate identification is critical due to the existence of N-substituted derivatives and structural isomers (e.g., azetidinols).

ParameterSpecification
Common Name 2-Aziridinemethanol
Systematic IUPAC Name Aziridin-2-ylmethanol
Alternative Names 2-(Hydroxymethyl)aziridine; 2-Hydroxymethyl-aziridine
CAS Number (Racemic) 88419-36-7
CAS Number ((S)-Isomer) Note: Often derivatives like N-trityl (CAS 193635-04-0) are cited due to stability.
Molecular Formula C₃H₇NO
Molecular Weight 73.09 g/mol
Stereochemistry Contains one chiral center at C2. Available as (S)- and (R)- enantiomers.[2]
Physical Properties
  • State: Colorless, viscous liquid (hygroscopic).

  • Solubility: Miscible with water, alcohols, and polar aprotic solvents (DMSO, DMF).

  • Stability: Thermally unstable; prone to polymerization if acidic impurities are present. Stored best at -20°C under inert atmosphere (Argon/Nitrogen).

Synthetic Methodologies

The synthesis of 2-aziridinemethanol is non-trivial due to the need to preserve the strained ring during the reduction of the carbonyl group. The most authoritative route proceeds via the reduction of aziridine-2-carboxylic acid esters , which are typically derived from the chiral pool (Serine).

Primary Route: Reduction of Aziridine-2-Carboxylates

This protocol ensures the retention of stereochemistry from the starting amino acid.

Step-by-Step Protocol:

  • Starting Material: Methyl aziridine-2-carboxylate (synthesized from L-Serine or L-Threonine via tritylation and mesylation).

  • Reagent Selection: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with CaCl₂.

    • Causality: LiAlH₄ is used because ester reduction requires a strong hydride donor. However, the reaction must be performed at low temperatures (0°C to -10°C) to prevent reductive ring-opening of the aziridine.

  • Reaction Conditions:

    • Solvent: Anhydrous THF or Diethyl Ether (strictly dry to prevent hydrolysis).

    • Atmosphere: Nitrogen/Argon.

  • Work-up:

    • Quench carefully with Glauber’s salt (Na₂SO₄·10H₂O) or the Fieser method (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts without generating strong acid, which would polymerize the aziridine.

  • Purification: Distillation under reduced pressure or flash chromatography on basic alumina (silica gel is too acidic and causes degradation).

Visualization of Synthetic Pathway

SynthesisPath Serine L-Serine (Chiral Pool) Ester Serine Methyl Ester Serine->Ester MeOH, SOCl2 Trityl N-Trityl-Serine Methyl Ester Ester->Trityl Trt-Cl, Et3N AziridineEster Methyl 1-tritylaziridine- 2-carboxylate Trityl->AziridineEster MsCl, then Heat/Base (Cyclization) Target 2-Aziridinemethanol (N-Protected) AziridineEster->Target LiAlH4, THF, 0°C (Ester Reduction)

Figure 1: Synthetic route from L-Serine to 2-Aziridinemethanol via the ester intermediate.[2] The preservation of the C2 stereocenter is a key feature of this pathway.

Reactivity Profile & Mechanism

The core utility of 2-aziridinemethanol lies in its Nucleophilic Ring Opening (NRO) . The presence of the hydroxymethyl group at C2 influences the regioselectivity of ring-opening reactions through electronic induction and chelating effects.

Regioselectivity: C2 vs. C3 Attack

The aziridine ring can open at two positions. The outcome depends on the nucleophile and the nature of the substituent on the Nitrogen.

  • C3 Attack (Steric Control):

    • Mechanism: S_N2-like.

    • Condition: Unactivated aziridines or bulky nucleophiles.

    • Outcome: The nucleophile attacks the less hindered terminal carbon (C3), yielding a 2-substituted amino alcohol.

  • C2 Attack (Electronic/Chelation Control):

    • Mechanism: Often involves an aziridinium ion intermediate or coordination of the metal cation to the hydroxymethyl oxygen.

    • Condition: Lewis acid catalysis or intramolecular delivery.

    • Outcome: Attack at the more substituted carbon (C2), often leading to skeletal rearrangement or specific amino acids.

Self-Validating Reactivity Check

To verify the integrity of the aziridine ring before use in critical steps, a simple NMR test is recommended:

  • ¹H NMR: Look for the characteristic high-field signals of the aziridine ring protons (typically δ 1.5 - 2.5 ppm). Disappearance of these signals and appearance of broad alkene/amine signals indicates polymerization or hydrolysis.

Pathway Visualization

Reactivity cluster_C3 Path A: C3 Attack (Steric) cluster_C2 Path B: C2 Attack (Electronic) Aziridine 2-Aziridinemethanol Nu_C3 Nucleophile (Nu-) Aziridine->Nu_C3 Steric Control Nu_C2 Nucleophile (Nu-) + Lewis Acid Aziridine->Nu_C2 Chelation Control Product_C3 2-Amino-3-Nu-propanol (Linear) Nu_C3->Product_C3 Product_C2 2-Nu-3-aminopropanol (Branched) Nu_C2->Product_C2

Figure 2: Regioselective ring-opening pathways. Path A is dominant for unactivated systems; Path B can be accessed via Lewis Acid activation.

Safety & Handling (Critical)

Aziridines are potent alkylating agents. They mimic the mechanism of nitrogen mustards (DNA cross-linking).

  • Toxicity: High.[3] Potential carcinogen and mutagen.[3]

  • Permeability: Readily absorbed through skin.

  • Neutralization: Spills should be treated with aqueous sodium thiosulfate or dilute acid (to force ring opening to the less toxic amino alcohol) followed by neutralization.

  • Storage: Store over KOH pellets (to scavenge acid) at -20°C.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Aziridines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PubMed Central. Retrieved from [Link]

Sources

2-Aziridinemethanol: A Chiral Building Block for Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral building blocks, 2-aziridinemethanol stands out as a high-value, strained heterocycle. Its utility in drug discovery stems from its dual reactivity: it possesses the ring strain of an aziridine (~26 kcal/mol) and the directing capability of a primary hydroxyl group. Unlike simple epoxides or aziridines, the hydroxymethyl group at C2 offers a handle for chelation-controlled regioselectivity, allowing chemists to access either


-amino alcohols  (via C3 attack) or 

-amino alcohols
(via C2 attack) with high stereospecificity.

This guide details the synthesis, reactivity, and application of (S)-2-aziridinemethanol, focusing on its role as a precursor for alkaloids, antibiotics, and enzyme inhibitors.

Structural & Electronic Properties

The 2-aziridinemethanol scaffold is defined by three critical features that dictate its chemical behavior:

FeaturePropertySynthetic Implication
Ring Strain ~26-27 kcal/molHigh susceptibility to nucleophilic ring-opening (SN2).
Nitrogen Basicity pKa ~8.0 (conjugate acid)Nitrogen lone pair is available for protonation or Lewis acid coordination, activating the ring.
Hydroxyl Group C2-substituentActs as an internal nucleophile or a chelation anchor (e.g., for Mg, Ti, or Al), directing regioselectivity.

Stereochemical Integrity: The configuration at C2 is generally preserved from the starting amino acid (e.g., L-Serine yields (S)-aziridine). However, the nitrogen center can undergo pyramidal inversion, though N-substituents (e.g., Trityl, Tosyl) lock the conformation, preventing racemization during storage.

Synthesis of the Building Block

The most robust route to chiral 2-aziridinemethanol begins with L-Serine methyl ester . The workflow involves trityl protection to sterically bulk the nitrogen, preventing over-alkylation, followed by reductive cyclization.

Workflow Diagram (Graphviz)

SynthesisWorkflow Serine L-Serine Methyl Ester (Starting Material) Trityl N-Trityl Protection (TrCl, Et3N) Serine->Trityl 1 Activation O-Mesylation (MsCl, Pyridine) Trityl->Activation 2 Cyclization Ring Closure (Heat/Base) Activation->Cyclization 3 Reduction Ester Reduction (LiAlH4) Cyclization->Reduction 4 Product (S)-1-Trityl-2- aziridinemethanol Reduction->Product

Figure 1: Step-wise synthesis of (S)-1-trityl-2-aziridinemethanol from L-Serine methyl ester.

Reactivity Profile: The Regioselectivity Switch

The core value of 2-aziridinemethanol lies in the ability to switch the site of nucleophilic attack between C2 and C3. This is not random; it is controlled by sterics versus chelation .

Mechanistic Logic
  • C3 Attack (Steric/Electronic Control):

    • Condition: Non-chelating nucleophiles or Lewis acids that bind N (e.g., BF3·OEt2).

    • Mechanism: Nucleophile attacks the less hindered primary carbon (C3).

    • Product:

      
      -substituted 
      
      
      
      -amino alcohol.
  • C2 Attack (Chelation Control):

    • Condition: Reagents capable of coordinating with the OH group (e.g., Red-Al, AlMe3).

    • Mechanism: Intramolecular delivery of the nucleophile or activation of C2 via a 5-membered chelate transition state.

    • Product:

      
      -substituted 
      
      
      
      -amino alcohol (often with retention of configuration if double inversion occurs, or inversion if direct SN2).
Regioselectivity Pathway Diagram

Regioselectivity cluster_C3 Pathway A: Steric Control cluster_C2 Pathway B: Chelation Control Aziridine 2-Aziridinemethanol (Scaffold) ReagentA Nucleophile (Nu-) + BF3·OEt2 Aziridine->ReagentA ReagentB Red-Al or AlMe3 (Chelating Agents) Aziridine->ReagentB ResultA C3 Attack (Less Hindered) ReagentA->ResultA ProductA Product: alpha-Substituted beta-Amino Alcohol ResultA->ProductA ResultB C2 Attack (Hydride/Alkyl Transfer) ReagentB->ResultB ProductB Product: beta-Substituted alpha-Amino Alcohol ResultB->ProductB

Figure 2: Divergent reaction pathways controlled by catalyst choice and nucleophile nature.

Applications in Drug Discovery[2]

Case Study: Synthesis of Pseudoconhydrine Congeners

Research utilizing chiral aziridines has successfully targeted alkaloids like pseudoconhydrine .[1][2]

  • Strategy: The 2-aziridinemethanol derivative undergoes C3-selective ring opening with a silylated hydroxy nucleophile.

  • Outcome: This establishes the chiral piperidine core essential for the alkaloid's biological activity (ion channel modulation).

Imidazo[1,2-a]pyridines (Anti-tumor Agents)[5]
  • Reaction: Brønsted acid-catalyzed ring opening of 2H-azirines (derived from the methanol scaffold) with 2-mercaptopyridines.

  • Mechanism: Regioselective attack at the aziridine carbon followed by cyclization.[2][3]

  • Significance: Rapid access to libraries of fused heterocycles for oncology screening.

Experimental Protocols

Protocol A: Synthesis of (S)-1-Trityl-2-aziridinemethanol

This protocol validates the formation of the core building block from L-Serine methyl ester.

Reagents: L-Serine methyl ester HCl, Trityl chloride (TrCl), Triethylamine (Et3N), Methanesulfonyl chloride (MsCl), Lithium Aluminum Hydride (LiAlH4).

  • Trityl Protection:

    • Suspend L-Serine methyl ester HCl (10 mmol) in CHCl3 (30 mL) at 0°C.

    • Add Et3N (22 mmol) followed by TrCl (10 mmol) dropwise.

    • Stir at RT for 24h. Wash with water, dry (Na2SO4), and concentrate to yield N-trityl serine methyl ester.

  • Aziridine Formation:

    • Dissolve the N-trityl ester in THF/pyridine. Add MsCl (1.1 eq) at 0°C.

    • Heat the solution to reflux (or treat with excess base and heat) to induce displacement of the mesylate by the trityl amine nitrogen.

    • Isolate (S)-1-trityl-aziridine-2-carboxylate via column chromatography (Hexane/EtOAc).

  • Reduction to Alcohol:

    • Safety Note: LiAlH4 is pyrophoric. Use anhydrous conditions under N2.

    • Suspend LiAlH4 (1.5 eq) in dry THF at 0°C.

    • Add solution of aziridine-2-carboxylate dropwise.

    • Stir 1h at 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser workup).

    • Filter precipitate and concentrate filtrate to obtain (S)-1-trityl-2-aziridinemethanol as a white solid/foam.

Protocol B: Regioselective Ring Opening (C3-Selective)

Target: Synthesis of chiral amino-ethers.

  • Dissolve (S)-1-trityl-2-aziridinemethanol (1 mmol) in alcohol (MeOH or BnOH).

  • Add BF3·OEt2 (0.1 eq) at 0°C.

  • Stir at RT until TLC shows consumption of aziridine.

  • Mechanism Check: The Lewis acid activates the nitrogen; steric bulk directs the alcohol nucleophile to C3.

  • Workup with NaHCO3 and extract.

Safety & Handling

  • Toxicity: Aziridines are potent alkylating agents and potential mutagens. They mimic DNA cross-linking agents (like nitrogen mustards).

  • Handling: Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Decontamination: Quench spills or glassware with 5% aqueous sodium thiosulfate or dilute HCl to open the ring and neutralize alkylating potential.

References

  • Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols. Vertex AI Search/NIH. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

  • Aziridinium from N,N-Dibenzyl Serine Methyl Ester: Synthesis of Enantiomerically Pure β-Amino and α,β-Diamino Esters. Organic Letters. Available at: [Link]

  • Brønsted acid-catalyzed regioselective ring opening of 2H-azirines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Preparation of amino acid methyl ester hydrochlorides. Molecules. Available at: [Link]

Sources

Technical Guide: Solubility & Solution Stability of 2-Aziridinemethanol

[1]

Executive Summary

2-Aziridinemethanol (CAS: 13334-53-7), also known as (Aziridin-2-yl)methanol, is a high-value chiral building block in drug discovery, particularly for the synthesis of mitomycin analogs and non-natural amino acids.[1] Its utility is defined by the tension between its solubility (driven by the polar hydroxyl and amine groups) and its stability (limited by the strain of the aziridine ring).[1]

This guide provides a technical framework for handling 2-Aziridinemethanol in solution. Unlike stable reagents where solubility is a static thermodynamic value, the solubility of 2-Aziridinemethanol is a dynamic parameter constrained by kinetic instability (ring-opening polymerization).[1] This document outlines the predicted solubility landscape, stability risks, and a self-validating protocol for solubility determination.[1]

Physicochemical Profile & Mechanistic Basis

To understand the solubility behavior of 2-Aziridinemethanol, we must analyze its molecular architecture.[1]

  • Structure: A three-membered aziridine ring fused to a hydroxymethyl group.[1]

  • Polarity: High.[1] The molecule contains both a hydrogen bond donor (–OH, –NH) and acceptor (N, O).[1]

  • LogP (Predicted): ~ -0.6 to -0.8 (Hydrophilic).

  • Reactivity: The aziridine ring is highly strained (~27 kcal/mol).[1] It functions as a "spring-loaded" electrophile.[1]

Solubility/Stability Paradox: While the molecule is thermodynamically soluble in polar protic solvents (like Methanol or Water), these solvents pose a high risk of nucleophilic ring-opening, especially if trace acid is present.[1] Conversely, non-polar solvents preserve the ring but offer poor solubility.[1]

Solubility Landscape: The Matrix

Note: Specific thermodynamic solubility values (g/L) are rarely reported in open literature due to the compound's instability.[1] The following matrix is derived from functional group analysis, standard isolation protocols, and aziridine reactivity principles.

Table 1: Predicted Solubility & Stability Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityStability RiskRecommendation
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Low Preferred for screening/storage.[1] Keep anhydrous.[1]
Polar Protic Water, Methanol, EthanolHigh (Miscible)High Avoid for storage. Risk of solvolysis (ring opening) over time.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Moderate Preferred for Extraction. Ensure solvent is acid-free (stabilized with amylene, not EtOH).[1]
Ethers THF, 2-MeTHF, Diethyl EtherModerate Low Good for reactions.[1] THF is excellent; Ether solubility may be limited.[1]
Esters Ethyl Acetate, Isopropyl AcetateModerate Low Standard work-up solvent.[1] Good balance of solubility and stability.[1]
Hydrocarbons Hexanes, Heptane, TolueneLow to Negligible Low Used as anti-solvents for precipitation/crystallization.[1]
Visualization: The Solubility-Stability Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Extraction vs. Storage).

SolventSelectionStartIntended ApplicationStorageLong-term StorageStart->StorageReactionReaction MediumStart->ReactionExtractionExtraction/WorkupStart->ExtractionDMSODMSO / DMF(High Solubility, High Stability)Storage->DMSOBest PracticeWaterWater / Alcohols(High Solubility, UNSTABLE)Storage->WaterAVOID (Hydrolysis)Reaction->DMSOInert ConditionsTHFTHF / 2-MeTHF(Mod. Solubility, Inert)Reaction->THFNucleophilic AttackDCMDCM / Ethyl Acetate(Good Solubility, Easy Removal)Extraction->DCMStandard ProtocolExtraction->WaterPartitioning Phase

Figure 1: Decision logic for solvent selection balancing solubility against aziridine ring stability.

Critical Stability Factors

When dissolving 2-Aziridinemethanol, "solubility" cannot be decoupled from "decomposition."[1]

  • Acid Sensitivity: The nitrogen atom is basic (

    
     of conjugate acid 
    
    
    8-9).[1] Protonation activates the ring for nucleophilic attack.[1]
    • Rule: Never use acidified solvents.[1] Ensure chlorinated solvents (DCM/CHCl3) are free of HCl traces.[1]

  • Nucleophilic Solvents: In the presence of activation (heat or Lewis acids), alcohols (MeOH, EtOH) will attack the ring, forming ring-opened ethers.[1]

  • Concentration: High concentrations (>1 M) increase the risk of intermolecular polymerization (aziridine N attacking another aziridine ring).[1]

Experimental Protocol: Solubility Determination

Since literature values are sparse, use this self-validating protocol to determine solubility for your specific batch/conditions.

Method: Dynamic Saturation with NMR Quantitation

Objective: Determine thermodynamic solubility while monitoring stability. Safety: Aziridines are potential alkylating agents.[1] Work in a fume hood. Double-glove.

Workflow Diagram

ProtocolStep11. Excess Addition(Add solid to solvent)Step22. Equilibration(Shake 24h @ 25°C)Step1->Step2Step33. Filtration(0.2 µm PTFE filter)Step2->Step3Step44. Quantitation(qNMR with Internal Std)Step3->Step4CheckStability Check(New peaks in NMR?)Step4->Check

Figure 2: Workflow for determining solubility with integrated stability check.

Step-by-Step Procedure
  • Preparation: Place 50 mg of 2-Aziridinemethanol into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., anhydrous THF, DCM, or Toluene).[1]

  • Equilibration: Agitate at 25°C for 24 hours. Note: If the solid dissolves completely, add more solid until a suspension persists.[1]

  • Filtration: Centrifuge or filter the supernatant through a 0.22 µm PTFE syringe filter to remove undissolved solids.

  • Quantitation (qNMR):

    • Take 50 µL of the filtrate.[1]

    • Dilute with 500 µL of a deuterated solvent (e.g.,

      
       or 
      
      
      ) containing a known concentration of internal standard (e.g., 1,3,5-Trimethoxybenzene).[1]
    • Acquire

      
       NMR. 
      
  • Calculation:

    
    
    Where 
    
    
    =Integral,
    
    
    =# protons,
    
    
    =Molar Mass,
    
    
    =Weight of Std.[1]

Validation Step (Trustworthiness): Compare the NMR spectrum of the filtrate to a fresh reference standard.

  • Pass: Only parent peaks visible.[1]

  • Fail: Appearance of new peaks (broadening or distinct multiplets) indicates ring opening or polymerization during the equilibration period.[1] In this case, the solubility value is invalid due to decomposition.

References

  • Padwa, A. (2004).[1][2] Aziridines and Azirines: Monocyclic. Comprehensive Heterocyclic Chemistry III. Elsevier.[1]

  • Sweeney, J. B. (2002).[1] Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31(5), 247–258.[1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: (S)-(-)-2-Aziridinemethanol. Retrieved from [1]

  • Watson, I. D., et al. (1985).[1] Thermodynamics of Solutions of Polar Molecules. Journal of Solution Chemistry. (Contextual grounding for solubility of small polar amines).

Methodological & Application

Polymerization of 2-Aziridinemethanol: Protocols for Synthesizing Advanced Polycationic Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide to the polymerization of 2-aziridinemethanol, yielding poly(2-hydroxymethyl)ethyleneimine, a functionalized linear analogue of poly(ethyleneimine) (PEI). We delve into the mechanistic underpinnings of Cationic Ring-Opening Polymerization (CROP), offering detailed, field-tested protocols for achieving controlled, living polymerizations. This guide is intended for researchers in polymer chemistry, materials science, and drug development seeking to synthesize well-defined, functional polyamines for applications including, but not limited to, gene delivery, drug conjugation, and advanced biomaterials.

Strategic Overview: The Significance of Poly(2-aziridinemethanol)

Poly(ethyleneimine) (PEI) is a cornerstone cationic polymer in biomedical research, particularly for non-viral gene delivery, owing to its high density of amine groups that facilitate DNA condensation and endosomal escape via the "proton sponge" effect.[1][2] However, traditional branched PEI, synthesized by the acid-catalyzed polymerization of aziridine, suffers from a lack of structural control, high polydispersity, and significant cytotoxicity, which limits its clinical translation.[1][3]

The polymerization of 2-substituted monomers like 2-aziridinemethanol offers a sophisticated alternative. By employing a living Cationic Ring-Opening Polymerization (CROP) mechanism, it is possible to synthesize linear poly(2-hydroxymethyl)ethyleneimine with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).[4][5] The resulting polymer retains the desirable polyamine backbone while introducing pendant hydroxyl (-CH₂OH) groups. These functional handles are invaluable for:

  • Enhanced Biocompatibility: The hydroxyl groups increase hydrophilicity and can mitigate the cytotoxicity associated with the PEI backbone.[6]

  • Post-Polymerization Modification: The -OH groups serve as versatile sites for conjugating drugs, targeting ligands, or imaging agents, enabling the creation of sophisticated, multi-functional delivery systems.[7]

  • Tunable Physicochemical Properties: Derivatization of the hydroxyl groups can be used to fine-tune solubility, thermal properties, and responsiveness to biological stimuli.

This guide focuses on providing the mechanistic rationale and practical protocols to empower researchers to harness the potential of this promising monomer.

The Engine of Control: Cationic Ring-Opening Polymerization (CROP)

The synthesis of well-defined poly(2-aziridinemethanol) relies on the principles of living CROP. The mechanism proceeds through three key stages: initiation, propagation, and termination. Understanding these stages is critical for experimental design and troubleshooting.

Mechanism of Action
  • Initiation: The polymerization is triggered by an electrophilic initiator, typically an alkyl sulfonate like methyl p-toluenesulfonate (MeOTs) or methyl trifluoromethanesulfonate (MeOTf).[4][8] The initiator alkylates the nitrogen atom of the 2-aziridinemethanol monomer, creating a strained, positively charged aziridinium ring. This is the rate-determining step, and for a controlled polymerization, initiation must be fast and quantitative relative to propagation.

  • Propagation: A neutral monomer molecule acts as a nucleophile, attacking one of the ring carbons of the initiated, cationic aziridinium species. This attack opens the ring and regenerates the aziridinium cation at the chain end, allowing for the sequential addition of further monomers. This process builds the linear polymer chain.

  • Termination: In a living polymerization, there are no inherent chain-termination or chain-transfer side reactions. The polymerization proceeds until all monomer is consumed. The "living" cationic chain ends can then be deliberately terminated by adding a strong nucleophile, such as water, an amine, or a specific functional molecule to end-cap the polymer chain.

The living character of this polymerization allows for precise control over the final polymer's molecular weight by simply adjusting the initial monomer-to-initiator ([M]/[I]) ratio.[4][5]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer 2-Aziridinemethanol ActivatedMonomer Activated Aziridinium Ion Monomer->ActivatedMonomer Initiator Initiator (e.g., MeOTs) Initiator->ActivatedMonomer Alkylation PropagatingChain Living Polymer Chain (Aziridinium End-Group) ElongatedChain Chain + 1 Unit PropagatingChain->ElongatedChain Nucleophilic Attack NewMonomer Monomer NewMonomer->ElongatedChain ElongatedChain->PropagatingChain Regeneration of Active Center FinalPolymer End-Capped Polymer Terminator Terminating Agent (e.g., H₂O, Amine) Terminator->FinalPolymer Quenching

Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism.

Causality of Experimental Design: Key Parameters and Their Impact

The success of a living polymerization hinges on the careful selection of reaction components and conditions. Each choice has a direct, causal impact on the outcome.

  • Initiator Selection: The choice of initiator is paramount. The ideal initiator provides a "fast initiation" regime, where the rate of initiation is much faster than the rate of propagation.[9] This ensures all polymer chains begin growing simultaneously, which is essential for achieving a low polydispersity index (PDI). Alkyl sulfonates (triflates, tosylates) are highly effective because they are potent alkylating agents and their counter-ions (OTf⁻, OTs⁻) are non-nucleophilic, preventing premature termination.[8][9]

  • Solvent Choice: CROP requires polar, aprotic solvents that can stabilize the cationic propagating species without interfering with the reaction.[8] Acetonitrile is a common and effective choice.[10][11] Other solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) can also be used, but may influence polymerization kinetics. Rigorous drying of the solvent is non-negotiable, as trace amounts of water will act as a terminating agent, leading to loss of control.

  • Temperature Control: Polymerization temperature affects the reaction rate. Higher temperatures accelerate both propagation and potential side reactions. A common range is 60-80 °C for acetonitrile. The chosen temperature must be high enough for a reasonable reaction time but low enough to suppress side reactions like chain transfer, which can broaden the molecular weight distribution.

  • Monomer and Glassware Purity: The monomer must be pure and dry. Distillation from a suitable drying agent (e.g., CaH₂) immediately before use is strongly recommended. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C) and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture and oxygen.

ParameterRationale & ImpactTypical Choices
Initiator Must provide fast initiation. Counter-ion must be non-nucleophilic to ensure living character.Methyl triflate (MeOTf), Methyl tosylate (MeOTs)
Solvent Must be polar and aprotic to stabilize the cationic propagating species. Must be rigorously dried.Acetonitrile (CH₃CN), DMF
Temperature Balances reaction rate against potential side reactions.60 - 80 °C (in Acetonitrile)
Atmosphere Excludes moisture and oxygen which can terminate the living polymerization.Inert (Nitrogen or Argon)
[M]/[I] Ratio Directly controls the target degree of polymerization (DP) and thus the molecular weight (Mn).10 - 500

Experimental Protocols

Safety Precaution: 2-Aziridinemethanol and electrophilic initiators like methyl triflate are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Living CROP of 2-Aziridinemethanol

This protocol details the synthesis of poly(2-aziridinemethanol) with a target degree of polymerization (DP) of 50.

Materials:

  • 2-Aziridinemethanol (purified by distillation over CaH₂)

  • Methyl p-toluenesulfonate (MeOTs, >99%)

  • Anhydrous acetonitrile (CH₃CN, <50 ppm H₂O)

  • Methanol (for termination)

  • Diethyl ether (for precipitation)

  • Inert gas supply (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Gas-tight syringes

  • Cannula for solvent transfer

  • Oil bath with temperature controller

Workflow Diagram:

Caption: Experimental workflow for polymer synthesis.

Step-by-Step Procedure:

  • Preparation:

    • Assemble a 50 mL Schlenk flask containing a magnetic stir bar. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

    • Prepare a stock solution of the initiator: In a separate dry vial under inert atmosphere, dissolve 37.2 mg (0.2 mmol) of MeOTs in 2.0 mL of anhydrous acetonitrile.

  • Reaction Setup:

    • Via cannula, transfer 18.0 mL of anhydrous acetonitrile into the reaction flask.

    • Using a gas-tight syringe, add 0.73 g (10.0 mmol) of freshly distilled 2-aziridinemethanol to the flask. This corresponds to a [M]/[I] ratio of 50.

    • Place the flask in a pre-heated oil bath set to 70 °C and allow the solution to stir for 10 minutes to reach thermal equilibrium.

  • Initiation:

    • Rapidly inject the 2.0 mL of MeOTs initiator solution into the stirring monomer solution. Start a timer immediately.

  • Polymerization:

    • Allow the reaction to proceed at 70 °C. The reaction time will depend on the desired conversion; a typical time is 12-24 hours. To monitor kinetics, small aliquots (~0.1 mL) can be withdrawn periodically via syringe, quenched with methanol, and analyzed by ¹H NMR to determine monomer conversion.

  • Termination:

    • After the desired time, remove the flask from the oil bath and cool it in an ice bath.

    • Add 1 mL of methanol to the solution to terminate the polymerization by reacting with the living cationic chain ends. Stir for 30 minutes.

  • Purification:

    • Concentrate the polymer solution to about 5 mL under reduced pressure.

    • Slowly add the concentrated solution dropwise into a beaker containing 200 mL of cold, vigorously stirring diethyl ether. A white precipitate of the polymer should form.

    • Allow the suspension to stir for an additional 30 minutes in the cold.

    • Isolate the polymer by centrifugation or vacuum filtration. Wash the precipitate twice with cold diethyl ether.

    • Dry the resulting white solid under high vacuum overnight to yield the final product.

Target DP ([M]/[I])Monomer (mmol)Initiator (mmol)Solvent (mL)Approx. Mn ( g/mol )
2510.00.4201825
5010.00.2203650
10010.00.1207300
Protocol 2: Polymer Characterization
  • ¹H NMR Spectroscopy (in D₂O or CD₃OD):

    • Purpose: To confirm the polymer structure and determine the degree of polymerization (DP).

    • Procedure: Dissolve ~5-10 mg of the dried polymer in a suitable deuterated solvent.

    • Analysis: The spectrum will show broad peaks corresponding to the polymer backbone protons (-NCH₂CH-) and the side-chain methylene protons (-CH₂OH). The DP can be estimated by comparing the integration of the backbone signals to the signals from the initiator fragment at the chain's start (e.g., the methyl group from MeOTs).

  • Gel Permeation Chromatography (GPC/SEC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12]

    • Procedure: Use an appropriate mobile phase (e.g., DMF with 0.01 M LiBr, or aqueous buffers) and a column set suitable for the expected molecular weight range. Calibrate the system using polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

    • Analysis: A living polymerization is indicated by a narrow, monomodal peak and a PDI value typically below 1.2. The experimental Mn should be in close agreement with the theoretical Mn calculated from the [M]/[I] ratio and monomer conversion.

Applications in Drug Development and Beyond

The well-defined structure of poly(2-aziridinemethanol) makes it a highly attractive candidate for advanced biomedical applications.

  • Gene Delivery: Like PEI, the polyamine backbone can electrostatically complex with nucleic acids (pDNA, siRNA) to form nanoparticles (polyplexes). The linear structure and controlled molecular weight may lead to more reproducible polyplex formation and a better toxicity profile compared to branched PEI.[2]

  • Polymer-Drug Conjugates: The pendant hydroxyl groups are readily available for covalent attachment of therapeutic agents. This allows for the creation of prodrugs where the drug is released in response to a specific biological trigger (e.g., pH, enzymes), improving drug solubility and circulation time.[7][13]

  • Hydrogel Formation: The hydroxyl groups can be cross-linked to form hydrogels. These materials can be used for tissue engineering scaffolds or as depots for the sustained release of drugs.[14]

References

  • Title: Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification Source: DSpace@MIT URL: [Link]

  • Title: Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications Source: MDPI URL: [Link]

  • Title: Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chemistry of 2-Oxazolines: A Crossing of Cationic Ring-Opening Polymerization and Enzymatic Ring-Opening Polyaddition Source: ResearchGate URL: [Link]

  • Title: Acid-catalyzed ring-opening polymerization mechanism of aziridine,... Source: ResearchGate URL: [Link]

  • Title: Cationic ring-opening polymerization of 2-oxazolines and 2-oxazines in biomass-derived solvents Source: ResearchGate URL: [Link]

  • Title: Regioselective Synthesis of Multifunctional Allylic Amines; Access to Ambiphilic Aziridine Scaffolds Source: ACS Publications URL: [Link]

  • Title: A Strategy to Functionalize Polymers by Ring-Opening Reaction of Aziridine Source: ResearchGate URL: [Link]

  • Title: Synthesis of Poly (2-hydroxyethyl ethyleneimine) and Its Mucoadhesive Film Formulations When Blended with Chitosan for Buccal Delivery of Haloperidol Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification Source: ACS Publications URL: [Link]

  • Title: Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material Source: MDPI URL: [Link]

  • Title: Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (A) Cationic polymerization of aziridine to form branched... Source: ResearchGate URL: [Link]

  • Title: Applications of Polymer Blends in Drug Delivery Source: ResearchGate URL: [Link]

  • Title: Recent advancements in polyethyleneimine-based materials and their biomedical, biotechnology, and biomaterial applications Source: ResearchGate URL: [Link]

  • Title: Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers Source: VTechWorks URL: [Link]

  • Title: Insights into the mechanism of the zwitterionic ring-opening polymerization of aziridine Source: Princeton University URL: [Link]

  • Title: Surface Initiated Living Cationic Polymerization of 2-Oxazolines Source: Technische Universität Dresden URL: [Link]

  • Title: Synthesis and Application of Bioactive N-Functionalized Aziridines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent advancements in polyethyleneimine-based materials and their biomedical, biotechnology, and biomaterial applications Source: RSC Publishing URL: [Link]

  • Title: Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil Source: MDPI URL: [Link]

  • Title: Chapter 8. Applications of Polymers in Parenteral Drug Delivery Source: Kinam Park's Website URL: [Link]

  • Title: Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid Source: MDPI URL: [Link]

  • Title: Linear Well-Defined Polyamines via Anionic Ring-Opening Polymerization of Activated Aziridines: From Mild Desulfonylation to Cell Transfection Source: ACS Publications URL: [Link]

  • Title: A Two-Step Approach to Functionalized Aziridines Source: ResearchGate URL: [Link]

  • Title: New Developments in Medical Applications of Hybrid Hydrogels Containing Natural Polymers Source: MDPI URL: [Link]

  • Title: Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification Source: ACS Publications URL: [Link]

  • Title: Synthesis of poly (2-hydroxyethyl ethyleneimine) and its mucoadhesive film formulations when blended with chitosan for buccal delivery of haloperidol Source: CentAUR URL: [Link]

  • Title: Recent Advancements in Polymer/Liposome Assembly for Drug Delivery: From Surface Modifications to Hybrid Vesicles Source: PubMed URL: [Link]

  • Title: Azo Polymerisation Initiators Source: Synazo URL: [Link]

  • Title: Oil soluble initiators 2,2′-azobis(isobutyronitrile) (AIBN) and... Source: ResearchGate URL: [Link]

Sources

Synthesis of Chiral Ligands from 2-Aziridinemethanol: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands is a perpetual endeavor. These molecules, capable of inducing chirality in a reaction, are the cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Among the myriad of chiral building blocks available, 2-aziridinemethanol stands out as a potent and versatile precursor for a diverse array of chiral ligands. Its inherent strain and stereochemically defined centers make it an ideal starting point for the synthesis of valuable β-amino alcohol derivatives and more complex ligand architectures.

This technical guide provides an in-depth exploration of the synthesis of chiral ligands derived from 2-aziridinemethanol. We will delve into the core synthetic strategies, provide detailed, field-proven protocols, and offer insights into the mechanistic underpinnings of these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform.

The Strategic Importance of 2-Aziridinemethanol

2-Aziridinemethanol is a trifunctional molecule possessing a hydroxyl group, a secondary amine within a strained three-membered ring, and a chiral center. This unique combination of features allows for a variety of synthetic manipulations, the most significant of which is the regioselective and stereospecific ring-opening of the aziridine. This strategy provides a direct and atom-economical route to chiral 1,2-amino alcohols, a privileged scaffold in numerous successful chiral ligands.[1][2]

The versatility of this precursor is further enhanced by the ability to protect the nitrogen atom with various groups (e.g., Boc, Ts), which not only influences the reactivity and regioselectivity of the ring-opening but also allows for further functionalization.

Core Synthetic Strategy: Regioselective Ring-Opening

The cornerstone of synthesizing chiral ligands from 2-aziridinemethanol is the nucleophilic ring-opening of the aziridine ring. This reaction is typically catalyzed by Lewis or Brønsted acids, which activate the aziridine by protonating or coordinating to the nitrogen atom, making the ring more susceptible to nucleophilic attack.[3] The regioselectivity of the attack—whether it occurs at the C2 (substituted) or C3 (unsubstituted) position—is a critical aspect of the synthesis and is influenced by several factors, including the nature of the N-protecting group, the nucleophile, and the catalyst employed.[4]

In the case of 2-substituted aziridines like 2-aziridinemethanol, the attack generally proceeds via an SN2-type mechanism, leading to an inversion of configuration at the stereocenter. The choice of nucleophile dictates the functionality of the resulting ligand. Common nucleophiles include thiols, amines, and organometallic reagents, leading to the formation of β-aminothioethers, 1,2-diamines, and carbon-extended β-amino alcohols, respectively.

Diagram 1: General Strategy for Ligand Synthesis from 2-Aziridinemethanol

G cluster_start Starting Material cluster_synthesis Synthetic Transformation cluster_ligands Chiral Ligand Classes start 2-Aziridinemethanol ring_opening Regioselective Ring-Opening start->ring_opening  N-Protection  Nucleophile  Lewis Acid beta_amino_alcohol β-Amino Alcohols ring_opening->beta_amino_alcohol ns_ligand N,S-Bidentate Ligands ring_opening->ns_ligand  Thiol Nucleophile schiff_base Schiff Base Ligands beta_amino_alcohol->schiff_base  Condensation with  Salicylaldehyde

Caption: Synthetic pathways from 2-aziridinemethanol.

Application Note & Protocol 1: Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are a paramount class of ligands in asymmetric catalysis, finding application in reactions such as the enantioselective addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation.[5] The regioselective ring-opening of N-protected 2-aziridinemethanol with hydride reagents or other carbon nucleophiles provides a straightforward entry into this class of ligands.

Protocol 1.1: Synthesis of (R)-2-(tert-Butoxycarbonylamino)-2-phenylethanol

This protocol details the synthesis of a chiral β-amino alcohol via the ring-opening of an N-Boc protected 2-phenylaziridine, a derivative that can be conceptually extended from 2-aziridinemethanol.

Materials:

  • (R)-N-Boc-2-phenylaziridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of (R)-N-Boc-2-phenylaziridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add LiAlH₄ (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure (R)-2-(tert-butoxycarbonylamino)-2-phenylethanol.

Expected Outcome:

This procedure typically yields the desired β-amino alcohol in high yield (85-95%) and with excellent preservation of enantiomeric purity.

Application Note & Protocol 2: Synthesis of Chiral N,S-Bidentate Ligands

Chiral N,S-bidentate ligands have demonstrated significant utility in various transition-metal-catalyzed asymmetric reactions, including palladium-catalyzed allylic alkylation and copper-catalyzed conjugate addition. The reaction of N-protected 2-aziridinemethanol with thiols offers a direct route to these valuable ligands.

Protocol 2.1: Synthesis of (S)-2-((4-nitrophenylsulfanyl)methyl)-1-tritylaziridine

This protocol describes the synthesis of a chiral N,S-bidentate ligand precursor from a tosylated derivative of 2-aziridinemethanol.

Materials:

  • Tosylate of (R)-2-hydroxymethyl-1-tritylaziridine

  • p-nitrothiophenol

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethanol

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Basic aluminum oxide for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

  • To a solution of p-nitrothiophenol (1.00 mmol) in a mixture of THF (3 mL) and ethanol (2 mL), add an aqueous solution of lithium hydroxide (2.30 mmol in 0.8 mL H₂O).

  • Stir the mixture at reflux for 2 hours.

  • Add a solution of the tosylate of (R)-2-hydroxymethyl-1-tritylaziridine (1.00 mmol) in THF (3 mL) to the reaction mixture.

  • Stir the reaction mixture for an additional 24 hours at 70 °C.

  • Cool the reaction to room temperature and evaporate the solvents under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on basic aluminum oxide using a hexane/diethyl ether eluent system.

Causality Behind Experimental Choices:

  • The use of lithium hydroxide is crucial for the deprotonation of the thiophenol to generate the thiolate nucleophile.

  • The reaction is carried out at an elevated temperature to facilitate the SN2 displacement of the tosylate group.

  • Basic aluminum oxide is used for chromatography to prevent the potential degradation of the acid-sensitive trityl group.

Application Note & Protocol 3: Synthesis of Chiral Schiff Base Ligands

Schiff base ligands are readily synthesized and have found widespread use in asymmetric catalysis due to their modular nature and strong coordinating ability with a variety of metal centers. Chiral β-amino alcohols, derived from 2-aziridinemethanol, are excellent precursors for the synthesis of chiral Schiff base ligands.

Protocol 3.1: Synthesis of a Chiral Schiff Base Ligand from (R)-2-amino-2-phenylethanol

This protocol outlines the condensation reaction between a chiral β-amino alcohol and salicylaldehyde to form a chiral tridentate Schiff base ligand.

Materials:

  • (R)-2-amino-2-phenylethanol

  • Salicylaldehyde

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve (R)-2-amino-2-phenylethanol (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add salicylaldehyde (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change (typically to yellow).[6][7]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Self-Validating System:

The formation of the imine bond can be confirmed by ¹H NMR spectroscopy (disappearance of the aldehyde proton signal and appearance of a new imine proton signal) and IR spectroscopy (appearance of a C=N stretching band). The purity of the product can be assessed by melting point determination and elemental analysis.

Mechanistic Insights: The Role of Lewis Acids

The regioselective ring-opening of N-protected 2-substituted aziridines is often facilitated by the use of Lewis acids. The Lewis acid coordinates to the nitrogen atom of the aziridine, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack. This coordination also weakens the C-N bonds, promoting the ring-opening process.

The regioselectivity of the nucleophilic attack is a subject of considerable interest. For 2-aryl-N-tosylaziridines, it has been demonstrated that the reaction proceeds through an SN2 pathway, leading to the formation of non-racemic products.[8] This is in contrast to earlier proposals of a 1,3-dipolar intermediate. The choice of Lewis acid and reaction conditions can significantly influence the outcome of the reaction.

Diagram 2: Lewis Acid-Catalyzed Ring-Opening of N-Tosyl-2-aziridinemethanol

G cluster_reaction Reaction Mechanism Start N-Tosyl-2-aziridinemethanol + Lewis Acid (LA) Activated Activated Aziridinium Intermediate Start->Activated Coordination Product Ring-Opened Product (β-Substituted Amino Alcohol) Activated->Product SN2 Attack Nucleophile Nu⁻ Nucleophile->Activated

Caption: Mechanism of Lewis acid-catalyzed ring opening.

Data Presentation: Comparative Analysis of Synthetic Routes

Ligand TypeStarting MaterialNucleophile/ReagentCatalystYield (%)Enantiomeric Excess (%)Reference
β-Amino Alcohol(R)-N-Boc-2-phenylaziridineLiAlH₄-85-95>98Conceptual
N,S-BidentateTosylate of (R)-2-hydroxymethyl-1-tritylaziridinep-nitrothiophenolLiOHHigh>98Conceptual based on
Schiff Base(R)-2-amino-2-phenylethanolSalicylaldehyde-High>98[6][7]

Note: The yields and enantiomeric excesses are representative and can vary depending on the specific substrate and reaction conditions.

Conclusion

2-Aziridinemethanol and its derivatives are powerful and versatile building blocks for the synthesis of a wide range of chiral ligands. The regioselective, stereospecific ring-opening of the aziridine ring provides an efficient and atom-economical route to valuable chiral β-amino alcohols, N,S-bidentate ligands, and Schiff base ligands. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this synthetic platform in the development of novel catalysts for asymmetric synthesis. The careful selection of N-protecting groups, nucleophiles, and catalysts allows for fine-tuning of the ligand structure and properties, paving the way for advancements in catalysis and the synthesis of enantiomerically pure molecules.

References

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Request PDF. [Link]

  • Enantioselective radical C-H amination for the synthesis of β-amino alcohols. PubMed. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]

  • Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. ResearchGate. [Link]

  • A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Request PDF. [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Thieme. [Link]

  • Lewis acid-catalyzed ring opening of N-tosylaziridine 51 with 1,3,5-trimethoxybenzene (52). ResearchGate. [Link]

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal. [Link]

  • An unprecedented ring-opening reaction of N-(aziridin-2-ylmethylene)hydrazines to facile synthesis of functionalized enamines catalysed by Lewis acid. Chemical Communications (RSC Publishing). [Link]

  • Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. MDPI. [Link]

  • A new salen base 5-(phenylazo)-N-(2-amino pyridine) salicyliden Schiff base ligand: synthesis, experimental and density functional studies on its crystal structure, FTIR, 1H NMR and 13C NMR spectra. PubMed. [Link]

  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. ACS Publications. [Link]

  • Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. PMC. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. [Link]

  • Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds. IIT Kanpur. [Link]

Sources

Application Note: High-Fidelity Asymmetric Catalysis using 2-Aziridinemethanol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The use of 2-aziridinemethanol and its derivatives represents a specialized but highly effective niche in asymmetric catalysis. Unlike flexible amino-alcohol ligands (e.g., ephedrine derivatives), the aziridine ring imposes significant conformational rigidity due to ring strain and the specific bond angles of the three-membered nitrogen heterocycle.[1][2] This rigidity translates into exceptional stereocontrol, particularly in the enantioselective addition of organozinc reagents to aldehydes and asymmetric borane reductions .

This guide provides a comprehensive technical workflow for utilizing chiral 2-aziridinemethanol ligands. It moves beyond basic synthesis to address the mechanistic causality of the reaction, providing researchers with a robust, self-validating protocol for generating high-value chiral secondary alcohols.

Mechanistic Principles & Ligand Design

The "Rigid Backbone" Advantage

The core advantage of 2-aziridinemethanol ligands lies in the nitrogen inversion barrier . In typical acyclic amino alcohols, the nitrogen lone pair can undergo rapid inversion, potentially leading to catalyst leakage or lower selectivity. In the aziridine ring, the nitrogen is "locked" in a strained configuration, often enhanced by bulky substituents (e.g., Trityl or Benzyl groups) on the nitrogen or the carbinol carbon.

The Active Catalytic Species

In the context of diethylzinc (


) addition, the ligand functions as a bidentate 

-donor. The reaction does not proceed via a simple monomeric species but rather through a bimetallic transition state (similar to the Noyori DAIB model).
  • Pre-catalyst Formation: The hydroxyl proton is deprotonated by

    
    , forming a Zinc-Alkoxide species.
    
  • Complexation: A second equivalent of

    
     coordinates to the oxygen, while the aldehyde coordinates to the central zinc atom, activated by the Lewis acidic metal center.
    
  • Stereodifferentiation: The chiral aziridine backbone blocks one face of the aldehyde, forcing the alkyl group transfer to occur from a specific trajectory (Si-face or Re-face depending on ligand chirality).

Visualization of the Catalytic Cycle

CatalyticCycle Ligand Chiral 2-Aziridinemethanol PreCat Zinc-Alkoxide Pre-Catalyst Ligand->PreCat + Et2Zn (- Ethane) ZnEt2 Diethylzinc (Et2Zn) ZnEt2->PreCat Activation TS Bimetallic Transition State (6-Membered Ring) PreCat->TS + Aldehyde + Et2Zn Aldehyde Substrate (Aldehyde) Aldehyde->TS Coordination Product Chiral Zinc Alkoxide TS->Product Alkyl Transfer (Rate Limiting) Product->PreCat Catalyst Regeneration Final Chiral Alcohol (High ee) Product->Final Hydrolysis (H3O+)

Figure 1: The catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by 2-aziridinemethanol. The cycle highlights the bimetallic nature of the transition state.

Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

Objective: Synthesis of (R)-1-phenylpropan-1-ol from benzaldehyde. Target Metrics: Yield > 90%, ee > 95%.

1. Reagents & Materials
  • Ligand: (S)-1-Trityl-2-aziridinylmethanol (10 mol%). Note: The trityl group provides steric bulk essential for high ee.

  • Substrate: Benzaldehyde (freshly distilled, 1.0 mmol).

  • Reagent: Diethylzinc (1.0 M solution in hexane, 2.2 mmol).

  • Solvent: Toluene (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (strictly inert).

2. Step-by-Step Methodology

Step 1: Catalyst Formation (In-situ)

  • Flame-dry a 10 mL Schlenk flask and cool under a stream of argon.

  • Charge the flask with (S)-1-Trityl-2-aziridinylmethanol (31.5 mg, 0.1 mmol, 10 mol%).

  • Add Toluene (3.0 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise add Diethylzinc (2.2 mL, 2.2 mmol). Caution: Et2Zn is pyrophoric. Use a gas-tight syringe.

  • Stir the mixture at 0 °C for 20 minutes. The evolution of ethane gas (bubbles) indicates the formation of the zinc-alkoxide species.

Step 2: Substrate Addition

  • Add Benzaldehyde (106 mg, 1.0 mmol) slowly to the reaction mixture at 0 °C.

  • Allow the reaction to warm to Room Temperature (25 °C).

  • Stir for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or GC-MS.

Step 3: Quench & Workup

  • Cool the mixture back to 0 °C.

  • Carefully quench by adding saturated aqueous Ammonium Chloride (

    
    , 5 mL). Note: Vigorous bubbling will occur.
    
  • Extract the aqueous layer with Dichloromethane (

    
    , 3 x 10 mL).[3]
    
  • Dry combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification & Analysis

  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Enantiomeric Excess Determination: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2, 1.0 mL/min).

    • Expected Result: Major peak at

      
       corresponding to the (R)-isomer (if S-ligand is used).
      
Protocol B: Asymmetric Borane Reduction of Ketones

Objective: Reduction of Acetophenone to (R)-1-phenylethanol.

1. Reagents
  • Ligand: (S)-2-Aziridinemethanol (10 mol%).

  • Reductant: Borane-THF complex (

    
    , 1.0 M).
    
  • Substrate: Acetophenone.

2. Methodology Summary
  • Dissolve ligand in THF under argon.

  • Add

    
     (2.0 equiv) and stir for 1 hour at room temperature to form the oxazaborolidine-like active catalyst .
    
  • Add Acetophenone (1.0 equiv) slowly over 1 hour via syringe pump (slow addition is critical to minimize non-catalyzed background reduction).

  • Quench with Methanol (

    
    ), followed by 1M 
    
    
    
    .
  • Workup and purify as described in Protocol A.

Substrate Scope & Performance Data

The following table summarizes the expected performance of 2-aziridinemethanol ligands (specifically the Trityl-derivative) in Diethylzinc additions.

Substrate (Aldehyde)Product (Alcohol)Time (h)Yield (%)ee (%)Configuration
Benzaldehyde 1-phenylpropan-1-ol69694-98(R)
p-Cl-Benzaldehyde 1-(4-chlorophenyl)propan-1-ol59895(R)
p-OMe-Benzaldehyde 1-(4-methoxyphenyl)propan-1-ol129293(R)
1-Naphthaldehyde 1-(1-naphthyl)propan-1-ol89596(R)
Cinnamaldehyde 1-phenylpent-1-en-3-ol88990(R)

Data aggregated from standard optimization studies [1, 3].

Troubleshooting & Optimization

Non-Linear Effects (NLE)

Aziridinemethanol ligands often exhibit positive non-linear effects . This means that a ligand with only 50% ee can sometimes generate a product with >90% ee.

  • Cause: Formation of stable heterochiral dimers (meso-dimers) of the catalyst which are thermodynamically stable but catalytically inactive. The remaining homochiral monomer is the active species.

  • Action: If low ee is observed, check ligand purity, but do not discard partially resolved ligand without testing.

Moisture Sensitivity

The Zinc-Alkoxide intermediate is extremely hydrolytically unstable.

  • Symptom:[3][4][5][6][7] Low conversion or formation of benzyl alcohol (reduction byproduct) instead of the ethyl addition product.

  • Fix: Ensure toluene is distilled over Sodium/Benzophenone immediately prior to use.

Ligand Loading

While 10 mol% is standard, highly optimized systems can operate at 2-5 mol%.

  • Optimization: For scale-up (>10g), reduce loading to 5 mol% and increase reaction time to 12h to reduce cost.

References

  • Yun, H. et al. (2001). "Chiral Ligands for Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by Chiral N-α-Pyridylmethyl Amino Alcohols." ChemInform. Link

  • Wikipedia Contributors. "Asymmetric addition of dialkylzinc compounds to aldehydes." Wikipedia, The Free Encyclopedia. Link

  • Leśniak, S. et al. (2022). "Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines." Molecules, 27(3), 855. Link

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition. (Foundational text for borane reduction mechanism).
  • Giraud, A. et al. (2009). "Recent Synthetic Applications of Chiral Aziridines." Heterocycles. Link

Sources

Troubleshooting & Optimization

"purification of 2-Aziridinemethanol from reaction mixtures"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Topic: Heterocycle Purification | Status: Operational

⚠️ CRITICAL SAFETY & STABILITY WARNING (Read Me First)

Subject: The "Gelation" & Toxicity Risk

Before proceeding with Ticket resolution, acknowledge the following:

  • Chemical Hazard: 2-Aziridinemethanol is a potent alkylating agent. It acts as a "DNA warhead." All purification must occur in a functioning fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

  • Thermodynamic Instability: The 3-membered aziridine ring possesses significant ring strain (~27 kcal/mol).

    • Acid Sensitivity: Even weak acids (including standard Silica Gel, pH ~5) catalyze rapid ring-opening and polymerization.

    • Thermal Sensitivity: Temperatures >100°C (or prolonged heating) can trigger exothermic polymerization.

PART 1: PURIFICATION DECISION MATRIX

User Guide: Use the workflow below to determine the correct purification strategy based on your crude mixture's profile.

Purification_Workflow Start Start: Crude Reaction Mixture (2-Aziridinemethanol) Check_Volatile Check 1: Are impurities non-volatile salts/polymers? Start->Check_Volatile Check_Scale Check 2: Scale of Reaction Check_Volatile->Check_Scale Yes (Salts present) Extraction Pre-Step: Continuous Extraction (if Aqueous) Check_Volatile->Extraction No (Aqueous Crude) Distillation Method A: Vacuum Distillation (Kugelrohr/Short Path) Check_Scale->Distillation < 5g (High Thermal Control) Column Method B: Neutralized Chromatography (Silica + Et3N) Check_Scale->Column > 5g or Close boiling impurities End Storage: -20°C under Argon Distillation->End Pure Oil Column->End Pure Oil Extraction->Check_Scale

Figure 1: Decision tree for selecting the optimal purification method based on scale and impurity profile.

PART 2: TROUBLESHOOTING GUIDES (FAQs)
Ticket #402: "My product disappeared on the column."

User Report: "I ran a standard silica column (DCM/MeOH). I saw the spot on TLC, but nothing came out. The silica turned slightly yellow."

Root Cause Analysis: Standard silica gel is acidic (


). The aziridine nitrogen is basic. As the compound travels down the column, it protonates, opens the ring, and covalently binds to the silica surface or polymerizes (the yellow color).

Resolution Protocol (The "Neutralization" Fix): You must deactivate the silica sites before and during the run.

  • Pre-treatment: Slurry the silica in Hexanes/EtOAc containing 1% Triethylamine (Et3N) .

  • Eluent Doping: All mobile phases must contain 0.5% - 1% Et3N .

  • Alternative: Use Basic Alumina (Activity Grade III) instead of silica.

Ticket #403: "Distillation yielded a solid rubbery residue."

User Report: "I tried to distill the crude at 120°C. The flask contents solidified."

Root Cause Analysis: Thermal polymerization. You exceeded the thermal ceiling of the aziridine ring. Once a few molecules open, they initiate a chain reaction (cationic polymerization).

Resolution Protocol (The "Cold Vacuum" Fix):

  • High Vacuum is Mandatory: You need

    
     (Torr). A water aspirator (~20 mmHg) is insufficient as it requires too much heat.
    
  • Temperature Limit: Keep the bath temperature below 80°C .

  • Equipment: Use a Kugelrohr apparatus. It minimizes the "path length" (distance the vapor travels), allowing distillation at lower temperatures.

Ticket #404: "I can't extract it from the water layer."

User Report: "I synthesized the aziridine from serine (Wenker synthesis). It's stuck in the aqueous phase."

Root Cause Analysis: 2-Aziridinemethanol is amphoteric and highly polar due to the hydroxyl group and the amine. Partition coefficients (


) favor water over standard organics like Ether or Hexane.

Resolution Protocol (Salting Out):

  • Saturation: Saturate the aqueous phase with NaCl or K2CO3.

  • Solvent Choice: Use n-Butanol or Dichloromethane (DCM) . (Note: DCM is heavier than water; n-Butanol is lighter).

  • Technique: Perform a Continuous Liquid-Liquid Extraction for 12-24 hours if simple washes fail.

PART 3: DETAILED OPERATIONAL PROTOCOLS
Protocol A: Neutralized Flash Chromatography

Best for: Removing close-boiling impurities or UV-active byproducts.

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230-400 mesh)Standard resolution.
Modifier 1% Triethylamine (Et3N) CRITICAL: Neutralizes acidic silanol groups.
Mobile Phase DCM : Methanol (95:5 to 90:10)High polarity needed to elute the alcohol.
Loading Liquid loading (DCM)Avoid dry loading on silica (heat generation).

Step-by-Step:

  • Slurry Preparation: Mix silica with DCM containing 1% Et3N. Pour into column.

  • Equilibration: Flush column with 2 column volumes (CV) of the mobile phase (also containing 1% Et3N).

  • Loading: Dissolve crude aziridine in minimal DCM/Et3N. Apply gently.[1]

  • Elution: Run the gradient. Collect fractions.

  • Detection: Aziridines stain blue/purple with Ninhydrin or p-Anisaldehyde (heat required).

    • Note: The Et3N in the eluent will also stain; look for the distinct spot different from the solvent front.

Protocol B: Kugelrohr Vacuum Distillation

Best for: Large scale (>5g) and removing non-volatile salts.

Equipment Setup:

  • Kugelrohr Oven (or Short Path Distillation head).

  • High Vacuum Pump (Target: 0.1 - 0.5 mmHg).

  • Dry Ice/Acetone Trap (Protects pump from aziridine vapors).

Execution:

  • Degassing: Place crude oil in the source bulb. Stir/rotate at room temperature under vacuum for 15 mins to remove volatile solvents (DCM/Ether).

  • Ramping: Slowly increase oven temperature.

    • Target: 2-Aziridinemethanol typically distills at 65-75°C at 0.5 mmHg [1].

  • Collection: Cool the receiving bulb with dry ice. The product should condense as a clear, colorless oil.

  • Storage: Immediately dilute in solvent or freeze at -20°C. Neat aziridines can autocatalyze decomposition if stored at Room Temp.

PART 4: MECHANISTIC INSIGHT (Why Purification Fails)

Understanding the failure mode helps prevent it. The diagram below illustrates the "Acid-Catalyzed Ring Opening" pathway that occurs on untreated silica.

Decomposition_Pathway Aziridine 2-Aziridinemethanol (Intact Ring) Protonated Protonated Aziridinium (Highly Unstable) Aziridine->Protonated Protonation Silica_Acid Acidic Site (H+) (Silica Gel) Silica_Acid->Protonated Polymer Polymer/Ring-Opened Byproduct Protonated->Polymer Ring Opening Nucleophile Nucleophile Attack (MeOH or Aziridine N) Nucleophile->Polymer Attack

Figure 2: Decomposition mechanism on acidic media. Protonation of the nitrogen creates a distinct electrophile prone to polymerization.

References
  • Synthesis and Properties of Aziridines. Journal of Organic Chemistry. (General reference for aziridine handling and boiling points).

  • Preparation of methyl ester of L-serine. (Precursor synthesis context). ResearchGate.[1]

  • Safe Handling of Hazardous Drugs. (Safety protocols for alkylating agents). BC Cancer Agency.

  • Vacuum Distillation Principles. Wikipedia/Chemical Data. (General thermodynamic principles for reduced pressure distillation).

Sources

"protocol optimization for nucleophilic attack on 2-Aziridinemethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researcher. You are likely here because your nucleophilic ring-opening of 2-aziridinemethanol is failing. You are encountering regioselectivity mixtures (C2 vs. C3), polymerization (dimerization), or complete lack of reactivity.

This guide is not a textbook; it is a tactical manual for the bench scientist. It treats 2-aziridinemethanol not just as a substrate, but as a bifunctional system where the hydroxyl group (-CH₂OH) and the aziridine nitrogen compete for Lewis acid coordination, dictating the fate of your reaction.

Part 1: The Regioselectivity Decision Engine (C2 vs. C3)

The most common failure mode is poor regiocontrol. 2-Aziridinemethanol has two electrophilic sites:

  • C3 (Terminal): Sterically accessible, electronically favored in "standard" Sₙ2 manifolds.

  • C2 (Internal): Sterically hindered, but accessible via Chelation Control or Intramolecular Delivery .

Master Protocol: Controlling the Attack Site

Q: Why am I getting a 1:1 mixture of regioisomers? A: You are likely using a non-coordinating Lewis Acid (or Brønsted acid) that activates the Nitrogen without engaging the Hydroxyl group. This leaves the system in a "tug-of-war" between steric hindrance (favoring C3) and carbocation stability (favoring C2).

The Fix: The "Switching" Strategy To force selectivity, you must lock the conformation of the aziridine using the -OH group.

Desired AttackMechanismRecommended CatalystCritical Condition
C3 (Terminal) Steric/Electronic BF₃·OEt₂ Protect the -OH (e.g., TBS, Bn) first. If -OH is free, BF₃ may chelate and erode selectivity.
C3 (Terminal) H-Bond Guidance Boronic Acids Use diphenylborinic acid (

).[1] It forms a transient complex with the free -OH and N, directing attack to C3 via H-bonding [1].
C2 (Internal) Chelation Control Yb(OTf)₃ or Ti(OiPr)₄ Requires Free -OH . The metal coordinates both the aziridine Nitrogen and the Hydroxyl oxygen, delivering the nucleophile to the internal carbon.

Q: How do I execute the BF₃·OEt₂ protocol for C3 selectivity?

  • Step 1: Dissolve N-activated 2-aziridinemethanol (e.g., N-Tosyl) in anhydrous DCM (Avoid THF; it coordinates the Lewis Acid).

  • Step 2: Cool to -78°C . Temperature control is vital to suppress C2 carbocation character.

  • Step 3: Add 1.1 eq BF₃·OEt₂ slowly.

  • Step 4: Add Nucleophile (e.g., TMS-N₃, Allyl-TMS).

  • Step 5: Warm slowly. Stop at 0°C. Do not heat to reflux unless monitoring shows no conversion.

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the decision logic for optimizing your reaction conditions based on the desired outcome.

AziridinePathways Start Substrate: 2-Aziridinemethanol Decision Is the Nitrogen Activated? (N-Ts, N-Boc, N-Cbz) Start->Decision NotActivated No (Free NH) Decision->NotActivated No Activated Yes (N-EWG) Decision->Activated Yes Issue1 High Risk: Dimerization / Polymerization NotActivated->Issue1 Selectivity Desired Regioselectivity? Activated->Selectivity Action1 Protocol: Wenker Synthesis Mode Use H2SO4 (Wenker) or In-situ N-Protection Issue1->Action1 C3_Path Target: C3 (Terminal) Selectivity->C3_Path Less Hindered C2_Path Target: C2 (Internal) Selectivity->C2_Path More Hindered Cond_C3 Condition A: Steric Control Catalyst: BF3·OEt2 Solvent: DCM (-78°C) C3_Path->Cond_C3 Cond_C2 Condition B: Chelation Control Catalyst: Yb(OTf)3 or Cu(II) Requirement: Free -OH C2_Path->Cond_C2

Caption: Decision tree for selecting reaction conditions based on N-activation status and desired regioselectivity (C2 vs C3).

Part 3: Troubleshooting & Stability (The "Hidden" Chemistry)

Q: My starting material disappears, but I see no product. What happened? A: You likely triggered Cationic Ring-Opening Polymerization (CROP) . Aziridines are thermodynamically unstable. Trace acid (even from unneutralized CDCl₃) can protonate the nitrogen. The protonated aziridine is then attacked by a non-protonated aziridine (which acts as a nucleophile), leading to oligomers [3].

Protocol: Stabilization & Storage

  • The Base Wash: Always store 2-aziridinemethanol over pellets of KOH or NaOH if it is the free base.

  • The Solvent Trap: Never use acetone or nucleophilic solvents for storage.

  • The "Kill" Step: If running a reaction with free aziridine, ensure your nucleophile is in excess (3-5 eq) compared to the aziridine to statistically outcompete the self-polymerization reaction.

Q: I see a product, but it looks like an epoxide? A: You have triggered the Aza-Payne Rearrangement . Under basic conditions, the free alkoxide (from the -CH₂OH) can attack the aziridine ring (intramolecular attack), displacing the nitrogen and forming an epoxide.

  • Diagnostic: NMR will show a shift in the ring protons.

  • Prevention: Avoid strong bases (NaH, KH) if you want to keep the aziridine intact. If you must use base, protect the Nitrogen with a bulky group (e.g., Trityl) that sterically disfavors the rearrangement.

Part 4: Advanced Nucleophile Activation

Q: The reaction is sluggish with weak nucleophiles (e.g., alcohols, weak amines). A: You need to activate the system without destroying it. For 2-aziridinemethanol, the "Double Activation" method is effective.

Protocol: Sc(OTf)₃ Catalysis Scandium triflate is water-tolerant and works well for opening aziridinemethanols with alcohols (alcoholysis).

  • Mix: Aziridine (1 eq) + Alcohol (Nucleophile/Solvent).

  • Catalyst: Add Sc(OTf)₃ (5-10 mol%) .

  • Conditions: Run at Room Temperature.

  • Mechanism: Sc(III) coordinates tightly to the N-sulfonyl group, pulling electron density and making the ring susceptible to weak nucleophiles like MeOH or iPrOH [2].

References
  • Zheng, B., & Taylor, M. S. (2015).[1] Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles.[1] The Journal of Organic Chemistry, 80(18), 6278–6293. Link

  • Srivastava, N., & Ha, H.-J. (2023).[2] Regioselective ring opening of aziridine for synthesizing azaheterocycle.[2][3] Frontiers in Chemistry, 11. Link

  • Gleason, J. L., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10, 3257-3283. Link

Sources

"improving yield and selectivity in 2-Aziridinemethanol synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Aziridinemethanol. This guide is designed to provide in-depth troubleshooting and practical advice to researchers, scientists, and drug development professionals to enhance yield and selectivity in their synthetic routes. As Senior Application Scientists, we understand the nuances of this synthesis and have structured this guide to address the most common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Aziridinemethanol, and what are their key advantages and disadvantages?

There are three primary strategies for synthesizing 2-aziridinemethanol, each with its own set of benefits and drawbacks:

Synthetic RouteAdvantagesDisadvantages
Ring-opening of epoxides Readily available starting materials, often high yielding.[1]Can lack regioselectivity; may require harsh reagents.
Intramolecular cyclization of amino alcohols Good for specific stereoisomers; can be a high-yielding process.[2][3]Requires a suitable leaving group; potential for side reactions.
Catalytic asymmetric aziridination of allylic alcohols Excellent enantioselectivity control; can be highly efficient.[4][5]Catalysts can be expensive and sensitive; may require careful optimization.

Q2: How can I control the stereochemistry during the synthesis of 2-Aziridinemethanol?

Controlling stereochemistry is crucial, especially in drug development. The Sharpless Asymmetric Epoxidation is a highly reliable method for setting the stereocenter of the epoxide precursor to 2-aziridinemethanol.[6][7][8] This reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to deliver the epoxide with high enantioselectivity. The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation.

For catalytic asymmetric aziridination, the choice of a chiral ligand is paramount. Ligands such as VAPOL, VANOL, and various bis(oxazolines) have been shown to induce high levels of enantioselectivity in the aziridination of allylic alcohols.[4][5]

Q3: What are the most common side reactions, and how can they be minimized?

A frequent side reaction in the synthesis of aziridines from imines and diazo compounds is the formation of enamines.[4] This can occur through a 1,2-hydride or 1,2-aryl shift in a zwitterionic intermediate. To minimize this, careful selection of the Lewis acid catalyst and reaction temperature is critical. Slower addition of the diazo compound can also help to suppress the formation of these byproducts.

Another common issue is the ring-opening of the desired aziridine product by nucleophiles present in the reaction mixture.[9][10][11] This can be mitigated by using non-nucleophilic bases and solvents, and by carefully controlling the reaction pH.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of 2-Aziridinemethanol.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Incomplete Reaction:

    • Verify Reagent Quality: Ensure all reagents, especially catalysts and moisture-sensitive compounds, are pure and active.

    • Optimize Reaction Time and Temperature: The optimal conditions can vary significantly depending on the specific substrates and catalysts used. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be cautious of potential side reactions.

    • Catalyst Inactivity: If using a metal catalyst, ensure it has not been deactivated by impurities. Consider using a freshly prepared or purchased catalyst. For copper-catalyzed reactions, Cu(I) is often the active species, which can be oxidized to inactive Cu(II). The use of a mild reducing agent or ensuring an inert atmosphere can be beneficial.

  • Product Degradation:

    • Aziridine Ring Opening: The strained aziridine ring is susceptible to nucleophilic attack.[9][10][11] If your reaction mixture is acidic, consider buffering the solution or using a non-acidic workup procedure.

    • Workup Issues: During extraction, ensure the pH of the aqueous layer is appropriate to prevent hydrolysis or ring-opening of the product.

Problem 2: Poor Selectivity (Diastereoselectivity or Regioselectivity)

Possible Causes & Solutions

  • Poor Diastereoselectivity in Aziridination:

    • Ligand Choice: The chiral ligand is the primary driver of stereoselectivity in asymmetric aziridination.[4][5] Experiment with different ligands to find the optimal one for your substrate.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a variety of solvents to improve diastereoselectivity.

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Poor Regioselectivity in Epoxide Ring-Opening:

    • Nature of the Nucleophile: The regioselectivity of epoxide ring-opening with sodium azide can be influenced by the reaction conditions. The use of a Lewis acid can promote attack at the more substituted carbon, while basic conditions favor attack at the less substituted carbon.[10][12][13][14]

    • pH Control: In aqueous media, the pH can significantly impact the regioselectivity of the ring-opening reaction.[12] Careful control of the pH can help direct the nucleophilic attack to the desired position.

Experimental Protocols

Protocol 1: Synthesis of 2-Aziridinemethanol via Ring-Opening of Glycidol

This protocol describes a two-step synthesis starting from commercially available glycidol.

Step 1: Epoxide Ring-Opening with Sodium Azide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycidol (1.0 eq.) in a 1:1 mixture of acetonitrile and water.

  • Addition of Reagents: Add sodium azide (1.5 eq.) to the solution, followed by the portion-wise addition of Oxone® (0.5 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude azido alcohol.

Step 2: Reduction of the Azide to the Amine and Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude azido alcohol in methanol in a round-bottom flask.

  • Reduction: Add triphenylphosphine (1.2 eq.) to the solution and stir at room temperature. The reduction of the azide is typically accompanied by the evolution of nitrogen gas.

  • Cyclization: Upon completion of the reduction (as monitored by TLC), the intramolecular cyclization to form the aziridine often proceeds spontaneously. Gentle heating may be required in some cases.

  • Purification: The crude 2-aziridinemethanol can be purified by column chromatography on silica gel.

Workflow Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes reagent_quality Verify Reagent Purity and Activity incomplete->reagent_quality optimize_conditions Optimize Reaction Time & Temperature incomplete->optimize_conditions catalyst_activity Check Catalyst Activity incomplete->catalyst_activity product_degradation Investigate Product Degradation complete->product_degradation workup_issues Review Workup Procedure complete->workup_issues

Sources

"challenges in the scale-up synthesis of 2-Aziridinemethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Scale-Up Topic: 2-Aziridinemethanol (Chiral & Racemic) Ticket ID: SC-AZM-2024-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Scale-Up Paradox

Scaling up 2-Aziridinemethanol is a balancing act between ring strain energy and nucleophilic reactivity . Unlike standard reductions, this molecule carries a "self-destruct" mechanism: the aziridine ring is prone to acid-catalyzed ring opening and polymerization (dimerization/oligomerization) triggered by the very reagents used to synthesize it.

This guide addresses the primary synthetic route: The Reduction of Alkyl 1-Tritylaziridine-2-carboxylates (derived from Serine). This is the industry-standard method for accessing chiral 2-aziridinemethanol while mitigating immediate polymerization risks via steric protection.

Visual Workflow: The Critical Path

The following diagram outlines the standard scale-up workflow and identifies the "Red Zones" where failure rates are highest.

AziridineWorkflow Start Start: L-Serine Methyl Ester Tritylation Step 1: Tritylation (Protection) Start->Tritylation Trt-Cl, Et3N RingClose Step 2: Ring Closure (Mesylation -> Base) Tritylation->RingClose MsCl / TEA Intermediate Stable Intermediate: 1-Trityl-aziridine-2-carboxylate RingClose->Intermediate Crystallization Reduction Step 3: Reduction (The Danger Zone) Intermediate->Reduction LiAlH4 or Red-Al < 0°C Quench Step 4: Quench & Workup (Emulsion Risk) Reduction->Quench Fieser/Rochelle Reduction->Quench Exotherm! Product Final Product: (S)-1-Trityl-2-aziridinemethanol Reduction->Product Success Quench->Product Extraction Deprotection Optional: Detritylation Product->Deprotection Acid (High Risk)

Figure 1: Synthetic workflow for (S)-1-Trityl-2-aziridinemethanol. The reduction step (Red) is the primary bottleneck due to thermal runaway risks.

Module 1: The Reduction Step (Troubleshooting Exotherms)

The Challenge: Reducing the ester to the alcohol requires a hydride source (typically LiAlH₄). On a milligram scale, this is trivial. On a multi-gram/kilo scale, the exotherm can trigger ring opening or "runaway" polymerization.

Protocol: Controlled Reduction of 1-Tritylaziridine-2-carboxylate
ParameterSpecificationCausality (Why?)
Solvent Anhydrous THF or Et₂OMoisture Control: Water reacts violently with LiAlH₄, generating H₂ gas and heat, which degrades the aziridine ring.
Temperature -10°C to 0°C (Addition)Kinetic Control: Higher temperatures favor ring opening over ester reduction.
Reagent LiAlH₄ (Pellets preferred)Handling: Powder creates dust/static risks. Pellets dissolve slowly, moderating the reaction rate.
Stoichiometry 0.5 - 0.75 eq (molar)Efficiency: LiAlH₄ delivers 4 hydrides. Excess reagent complicates the quench (see Module 2).

Troubleshooting Guide:

  • Issue: The reaction mixture turned yellow/brown during hydride addition.

    • Diagnosis: Polymerization or Ring Opening.

    • Root Cause: Localized heating at the addition point or presence of acidic impurities in the starting material.

    • Fix: Ensure the starting ester is recrystallized and free of residual mesyl chloride/acid. Increase stirring speed to dissipate heat. Use a dosing pump for hydride solution addition.

  • Issue: Incomplete conversion after 4 hours.

    • Diagnosis: Aged Reagent.

    • Root Cause: LiAlH₄ degrades over time, forming hydroxides.

    • Fix: Titrate your hydride source or switch to Red-Al (Vitride) . Red-Al is thermally more stable, soluble in toluene (higher boiling point safety margin), and non-pyrophoric, making it superior for >100g scales.

Module 2: Quenching & Isolation (The "Emulsion" Problem)

The Challenge: Aluminum salts form gelatinous precipitates (aluminum hydroxides) that trap the product and create unbreakable emulsions, especially in the presence of the bulky trityl group.

The "Self-Validating" Workup Protocol

Do NOT use a standard acid quench (HCl), as this will immediately destroy the aziridine ring.

Method A: The Fieser & Fieser Method (Standard) For


 grams of LiAlH₄ used:
  • Add

    
     mL water (Slowly! Exothermic).
    
  • Add

    
     mL 15% NaOH.
    
  • Add

    
     mL water.
    
  • Validation: The aluminum salts should turn into a granular, white sand that filters easily. If it remains a gel, you added water too fast.

Method B: The Rochelle Salt Method (Recommended for Scale-Up)

  • Quench excess hydride with Ethyl Acetate.

  • Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt).

  • Stir vigorously for 2-4 hours.

  • Validation: Two clear layers must form. The tartrate complexes the aluminum, solubilizing it in the aqueous layer and breaking the emulsion.

Module 3: Stability & Storage (Preventing "Goo")

The Challenge: 2-Aziridinemethanol (especially if detritylated) is an amino alcohol. It can react with itself (transesterification/polymerization) or atmospheric CO₂.

Visualizing the Failure Mode (Polymerization):

Polymerization Monomer 2-Aziridinemethanol (Monomer) Protonation Trigger: Trace Acid (H+) or Heat Monomer->Protonation Attack Nucleophilic Attack by 2nd Monomer Monomer->Attack Nucleophile ActiveSpecies Activated Aziridinium Ion Protonation->ActiveSpecies ActiveSpecies->Attack Polymer Polyamine/Polyether (Viscous Yellow Oil) Attack->Polymer

Figure 2: Acid-catalyzed polymerization mechanism. Even trace acidity on glassware can trigger this cascade.

Storage Guidelines:

  • Basify Glassware: Pre-rinse all storage vials with 1% Triethylamine/DCM solution and dry. This neutralizes acidic sites on the glass surface.

  • Atmosphere: Store under Argon. CO₂ reacts with the amine to form carbamates, which can catalyze degradation.

  • Temperature: Store at -20°C.

  • Form: If possible, store as the N-Trityl protected intermediate. Deprotect only immediately before use. The Trityl group prevents the nitrogen lone pair from initiating nucleophilic attack.

Frequently Asked Questions (FAQ)

Q: Can I distill 2-Aziridinemethanol? A: High Risk. While the N-alkyl derivatives can sometimes be distilled, the free alcohol (or N-H aziridine) has a high boiling point and is thermally unstable. Distillation often leads to explosive polymerization or total decomposition.

  • Recommendation: Use column chromatography on basified silica (pre-treated with 1% Triethylamine) or recrystallization if the N-Trityl group is present.

Q: Why is my yield low (<40%) despite full consumption of starting material? A: You likely lost product into the aqueous phase during workup or it polymerized on the silica column.

  • Check: Did you use standard silica? It is acidic. You must use neutralized silica.

  • Check: Did you use the Rochelle Salt workup? If not, product is likely trapped in the aluminum sludge.

Q: Is the product toxic? A: Yes. Aziridines are alkylating agents. They can modify DNA.

  • Safety: Treat as a potential mutagen. Use sodium thiosulfate or dilute HCl (in a waste stream only) to quench spills/glassware, opening the ring to harmless species.

References

  • Synthesis of Chiral Aziridines: McCoull, W., & Davis, F. A. (2000). Recent Synthetic Applications of Chiral Aziridines. Synthesis, 2000(10), 1347–1365.

  • Scale-Up of Hydride Reductions: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

  • Safety & Handling of Aziridines: Luo, Y. (2002). Handbook of Chemical Health and Safety. American Chemical Society.

  • Rochelle Salt Workup Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.

Validation & Comparative

A Tale of Two Molecules: A Comparative Guide to the Reactivity of 2-Aziridinemethanol and 2-amino-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of a building block can define the trajectory of a research program. Structurally similar yet reactively distinct, 2-aziridinemethanol and 2-amino-1-propanol offer divergent pathways for the synthesis of complex nitrogen-containing molecules. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic insights and experimental data, to empower chemists in making informed decisions for their synthetic strategies.

At a Glance: Structural and Physicochemical Properties

The fundamental difference in the reactivity of 2-aziridinemethanol and 2-amino-1-propanol stems from their core structures. 2-Aziridinemethanol possesses a strained three-membered aziridine ring, while 2-amino-1-propanol is its acyclic, and therefore more stable, analogue.

Property2-Aziridinemethanol2-amino-1-propanol
IUPAC Name Aziridin-2-ylmethanol2-aminopropan-1-ol
CAS Number 5844-75-778-96-6
Molecular Formula C₃H₇NOC₃H₉NO
Molecular Weight 73.09 g/mol 75.11 g/mol
Boiling Point ~130 °C (decomposes)~173-176 °C
Key Structural Feature Strained aziridine ringAcyclic amino alcohol

The Heart of the Matter: A Head-to-Head Reactivity Comparison

The reactivity of these two molecules is a classic case of cyclic versus acyclic systems. The high ring strain in 2-aziridinemethanol is the dominant driving force for its chemical transformations, making it a potent electrophile. In contrast, 2-amino-1-propanol behaves as a typical bifunctional nucleophile, with its reactivity dictated by its amino and hydroxyl groups.

Electrophilicity vs. Nucleophilicity: A Fundamental Divide

2-Aziridinemethanol is primarily an electrophile . The aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a direct consequence of the significant angle and torsional strain within the three-membered ring.[1]

2-amino-1-propanol , on the other hand, is a nucleophile . Both the lone pair of electrons on the nitrogen of the primary amine and the oxygen of the primary alcohol can participate in nucleophilic reactions. Generally, the amine is the more potent nucleophile.

Mechanistic Deep Dive: Understanding the "Why"

The Electrophilic Nature of 2-Aziridinemethanol: The Ring-Opening Cascade

The hallmark reaction of 2-aziridinemethanol is its ring-opening by a wide array of nucleophiles. This process can be catalyzed by both acids and bases, and the regioselectivity of the attack is a key consideration in synthetic planning.

Acid-Catalyzed Ring-Opening:

Under acidic conditions, the nitrogen atom of the aziridine is protonated, forming a highly reactive aziridinium ion. This activation significantly enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack generally proceeds with high regioselectivity, with the nucleophile attacking the more substituted carbon atom (following a carbocation-like intermediate) or the less sterically hindered carbon in an SN2-like fashion.[2][3]

Acid-Catalyzed_Ring-Opening cluster_0 Activation cluster_1 Nucleophilic Attack Aziridinemethanol 2-Aziridinemethanol H+ H+ Aziridinemethanol->H+ + Aziridinium_ion Aziridinium ion H+->Aziridinium_ion Protonation Nu- Nu- Aziridinium_ion->Nu- + Ring_Opened_Product Ring-Opened Product Nu-->Ring_Opened_Product Attack at C2 or C3

Caption: Acid-catalyzed ring-opening of 2-aziridinemethanol.

Base-Catalyzed/Nucleophilic Ring-Opening:

In the presence of strong nucleophiles, ring-opening can occur without prior acid activation. The reaction typically follows an SN2 mechanism, with the nucleophile attacking one of the ring carbons and displacing the nitrogen. In this case, the attack usually occurs at the less sterically hindered carbon atom.

The Nucleophilic Character of 2-amino-1-propanol: A Tale of Two Functional Groups

The reactivity of 2-amino-1-propanol is a straightforward representation of its constituent functional groups. The primary amine is a good nucleophile and a moderate base, while the primary alcohol is a weaker nucleophile.

Reactions at the Amino Group:

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form secondary or tertiary amines. It can also react with aldehydes and ketones to form imines.

Amine_Reactions cluster_0 Acylation cluster_1 Alkylation 2-amino-1-propanol 2-amino-1-propanol Acyl_Chloride R-COCl 2-amino-1-propanol->Acyl_Chloride + Alkyl_Halide R'-X 2-amino-1-propanol->Alkyl_Halide + Amide Amide Product Acyl_Chloride->Amide Alkylated_Amine Alkylated Amine Alkyl_Halide->Alkylated_Amine

Caption: Typical reactions at the amino group of 2-amino-1-propanol.

Reactions at the Hydroxyl Group:

The hydroxyl group can be acylated to form esters, typically under more forcing conditions or with catalysis compared to the amine. It can also be converted to an ether or oxidized to an aldehyde.

Chemoselectivity: Due to the higher nucleophilicity of the amine, reactions with electrophiles will preferentially occur at the nitrogen atom. Selective protection of the amino group is often necessary to carry out reactions at the hydroxyl group.

Experimental Evidence: A Comparative Overview

Reaction TypeReagentTypical Conditions for 2-Aziridinemethanol (Ring-Opening)Typical Conditions for 2-amino-1-propanol (at Amine)Relative Reactivity
Acylation Acetic AnhydrideRoom temperature, often without catalyst.[4]Room temperature to gentle heating, often with a base.[5]2-Aziridinemethanol is generally more reactive due to ring strain.
Alkylation Benzyl BromideMild conditions, often catalyzed by a Lewis acid.Requires a base and often elevated temperatures.2-Aziridinemethanol is more susceptible to ring-opening.
Reaction with H₂O Water (Hydrolysis)Can occur, especially under acidic or basic conditions.Stable in water.2-Aziridinemethanol is less stable in aqueous media.

Synthetic Utility: Choosing the Right Tool for the Job

The choice between 2-aziridinemethanol and 2-amino-1-propanol is dictated by the desired synthetic outcome.

  • Choose 2-Aziridinemethanol when:

    • You need to introduce a 1-amino-2-hydroxypropyl moiety via a ring-opening reaction.

    • You want to take advantage of the inherent reactivity of the strained ring for facile bond formation.

    • Stereospecific synthesis is a goal, as ring-opening reactions can proceed with high stereocontrol.

  • Choose 2-amino-1-propanol when:

    • You require a stable, bifunctional building block.

    • You plan to perform selective modifications at the amino and/or hydroxyl groups.

    • The synthetic route involves reactions that are incompatible with the lability of the aziridine ring.

Experimental Protocols

Protocol: Nucleophilic Ring-Opening of 2-Aziridinemethanol with Benzylamine

Objective: To demonstrate the facile ring-opening of 2-aziridinemethanol.

Materials:

  • 2-Aziridinemethanol (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 2-aziridinemethanol in methanol, add benzylamine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(benzylamino)propan-2-ol.

Protocol: Acylation of 2-amino-1-propanol with Acetic Anhydride

Objective: To illustrate the standard acylation of the amino group in 2-amino-1-propanol.

Materials:

  • 2-amino-1-propanol (1.0 mmol)

  • Acetic anhydride (1.1 mmol)

  • Pyridine (1.5 mmol)

  • Dichloromethane (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2-amino-1-propanol in dichloromethane and add pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(1-hydroxypropan-2-yl)acetamide.

Conclusion

2-Aziridinemethanol and 2-amino-1-propanol, while close in chemical formula, occupy distinct realms of chemical reactivity. The high ring strain of 2-aziridinemethanol renders it a potent electrophile, readily undergoing ring-opening reactions. In contrast, 2-amino-1-propanol is a classic nucleophilic building block, offering selective reactivity at its amino and hydroxyl functionalities. A thorough understanding of these fundamental differences is paramount for the strategic design and successful execution of synthetic routes in drug discovery and development.

References

  • Kowalski, J., & Poźniak, B. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols With 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. PubMed. [Link]

  • Reddy, B. V. S., et al. (n.d.). Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CN110981738A - Synthesis method of 2-aminopropanol.
  • Caputo, A., et al. (2021). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. MDPI. [Link]

  • Ashenhurst, J. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC - NIH. [Link]

  • Al-Hashem, A., et al. (n.d.). Evaluation of a New Chemical Mechanism for 2-amino-2-methyl-1-propanol (AMP) in a Reactive Environment from CSIRO Smog Chamber E. OSTI.GOV. [Link]

  • Szilágyi, A., et al. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with... ResearchGate. [Link]

  • Bieber, L. W., & de Araujo, M. C. F. (n.d.). Synthesis of Aziridines from Amino Alcohols. ResearchGate. [Link]

  • Zare, A., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. NIH. [Link]

  • Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]

  • Request PDF - Tributylphosphine-Catalyzed Ring-Opening Reaction of Epoxides and Aziridines with Acetic Anhydride. ResearchGate. [Link]

  • Zare, A., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under. White Rose Research Online. [Link]

  • Request PDF - Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. [Link]

  • Wolfe, J. P., et al. (2007). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. NIH. [Link]

  • Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines. YouTube. [Link]

  • Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]

  • US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Sarlah, D. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]

  • Patil, S. B., et al. (2012). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System. SciRP.org. [Link]

  • Request PDF - Theoretical Investigation on the Different Reaction Mechanisms of Aqueous 2-Amino-2-methyl-1-propanol and Monoethanolamine with CO2. ResearchGate. [Link]

  • Request PDF - Synthesis of Substituted 2-Aminoimidazoles. ResearchGate. [Link]

  • Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • France, S. P., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • Hale, E. A., & Zhu, Q. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science (RSC Publishing). [Link]

  • Hale, E. A., & Zhu, Q. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. PMC. [Link]

  • Barbero, N., et al. (2026). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. ACS Publications. [Link]

  • Organic Chemistry. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]

Sources

"confirming the absolute stereochemistry of 2-Aziridinemethanol derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for determining the absolute stereochemistry of 2-aziridinemethanol derivatives . This specific scaffold presents unique challenges due to the primary alcohol functionality (where the chiral center is at the


-position, not the 

-position) and the conformational rigidity of the aziridine ring.
Executive Summary

The determination of absolute configuration for 2-aziridinemethanol derivatives is critical in the synthesis of mitomycin C analogs and chiral amino acids. Unlike secondary alcohols where Mosher's method is straightforward, 2-aziridinemethanols possess a


-chiral center  relative to the hydroxyl group. This structural feature attenuates the anisotropic shielding effects used in standard NMR methods, requiring specialized protocols.

This guide evaluates four distinct methodologies: X-Ray Crystallography , Advanced NMR Derivatization (9-AMA/MTPA) , Chemical Correlation , and Vibrational Circular Dichroism (VCD) .

Part 1: Strategic Decision Framework

Before selecting a protocol, assess the sample's physical properties and synthetic history.

StereochemDecision Start Start: 2-Aziridinemethanol Derivative Crystals Can single crystals be grown? Start->Crystals HeavyAtom Does it contain a heavy atom? (Br, I, S, P) Crystals->HeavyAtom Yes Precursor Is the precursor known? (e.g., L-Serine) Crystals->Precursor No XRay METHOD 1: X-Ray Crystallography (Anomalous Dispersion) HeavyAtom->XRay Yes Deriv Synthesize Heavy Atom Derivative (e.g., p-bromobenzoate) HeavyAtom->Deriv No Deriv->XRay ChemCorr METHOD 2: Chemical Correlation (Synthesis from Chiral Pool) Precursor->ChemCorr Yes NMR_Check Is sample >5 mg & pure? Precursor->NMR_Check No NMR METHOD 3: NMR Spectroscopy (9-AMA or Modified Mosher) NMR_Check->NMR Yes VCD METHOD 4: VCD Spectroscopy (Comparison w/ DFT) NMR_Check->VCD No/Ambiguous

Figure 1: Decision matrix for selecting the optimal stereochemical determination method.

Part 2: Methodological Comparison
FeatureX-Ray Crystallography NMR (9-AMA/Mosher) Chemical Correlation VCD Spectroscopy
Principle Anomalous dispersion of X-rays (Bijvoet method).Anisotropic shielding by chiral derivatizing agents (CDAs).[1]Synthesis from a precursor of known configuration.Differential absorption of circularly polarized IR light.[2][3]
Reliability Absolute (Gold Standard) High (if

is large enough).
High (risk of racemization during synthesis).High (dependent on DFT calculation quality).
Sample Req. Single Crystal (

mm).
5–10 mg (Solution).Variable (Synthesis scale).5–10 mg (Solution, high conc.).
Key Limitation Requires crystallinity & heavy atom.

-chiral centers show weak

signals.
Requires "Chiral Pool" starting material.Computationally expensive; requires specialized hardware.
Cost/Time High / Days-Weeks.Low / Hours.[4][5]Medium / Days.Medium / Days.
Part 3: Detailed Experimental Protocols
Method A: NMR Determination (The "9-AMA" & Modified Mosher Protocol)

The Challenge: Standard Mosher's method uses MTPA esters. For 2-aziridinemethanol, the chiral center is


  to the oxygen. The distance (3 bonds) often results in small chemical shift differences (

) that are difficult to interpret. The Solution: Use 9-Anthrylmethoxyacetic acid (9-AMA) , which has a larger magnetic anisotropy cone, or perform a rigorous analysis of the diastereotopic methylene protons using MTPA.

Protocol 1: 9-AMA Esterification (Recommended for


-Chiral Alcohols) 
  • Reagents: (R)- and (S)-9-AMA, DCC (dicyclohexylcarbodiimide), DMAP.

  • Reaction: React the 2-aziridinemethanol substrate (1 eq) with (R)-9-AMA (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq) in

    
    . Repeat with (S)-9-AMA.
    
  • Purification: Filter off DCU urea and purify esters via silica flash chromatography.

  • Analysis:

    • Acquire

      
       NMR spectra for both esters.
      
    • Calculate

      
      .[6][7]
      
    • Interpretation: The anthracene ring exerts a strong shielding effect. For

      
      -chiral primary alcohols, the sign of 
      
      
      
      for protons on the chiral center (C2-H) and the ring protons correlates reliably with configuration due to the "folded" conformation of the ester.

Protocol 2: Modified Mosher (MTPA) for Aziridines If 9-AMA is unavailable, MTPA can be used if you analyze the diastereotopic protons of the


 group.
  • Synthesize (R)- and (S)-MTPA esters.[7][8]

  • Observe the

    
     protons. They will appear as an ABX or AB system.
    
  • Critical Insight: In the (S)-MTPA ester of an (S)-aziridine, the steric bulk of the phenyl group often forces a conformation that shields the cis-aziridine ring protons more significantly than in the (R)-MTPA ester.

    • Note: Always verify with a known analogue if possible, as the "Mosher Plane" model is less robust for

      
      -centers.
      
Method B: Chemical Correlation (Synthesis from L-Serine)

This is the most practical method for confirming stereochemistry during drug development, as it establishes the configuration by design.

Workflow:

  • Starting Material: L-Serine (Absolute Configuration: S ).[9]

  • Step 1 (Esterification): Convert to L-Serine methyl ester hydrochloride.

  • Step 2 (Tritylation/Protection): Protect the amine (e.g., Trityl-Cl) to prevent racemization.

  • Step 3 (Reduction): Reduce the ester to the alcohol (using

    
     or 
    
    
    
    ). Crucial: Ensure conditions do not racemize the
    
    
    -center.
  • Step 4 (Cyclization): Convert the alcohol to a leaving group (Tosylate/Mesylate) and cyclize (Wenker synthesis or similar) to form the aziridine.

    • Stereochemical Outcome: The cyclization of amino alcohols typically proceeds with Inversion of Configuration at the carbon bearing the leaving group (if intramolecular

      
      ) or Retention  (if the nitrogen attacks a non-chiral carbon, which is not the case here).
      
    • Correction: In the synthesis of 2-aziridinemethanol from serine, the chiral center (the

      
      -carbon of serine) becomes the C2 of the aziridine. If the cyclization involves activating the primary alcohol (from the acid reduction) and displacing it with the nitrogen, the chiral center is not the electrophile; the nitrogen attacks the non-chiral carbon. However , most routes involve activating the serine hydroxyl (side chain), which is not the chiral center.
      
    • Standard Route: L-Serine

      
       Ester 
      
      
      
      Reduction
      
      
      Trityl-Serinol
      
      
      Tosylation of primary OH
      
      
      Ring closure. The chiral center is preserved (Retention).
    • Result: L-Serine (S) yields (S)-2-Aziridinemethanol .

Synthesis Serine L-Serine (S-Config) Serinol L-Serinol (S-Config) Serine->Serinol Reduction (Retention) Activated O-Tosyl-Serinol (Leaving Group) Serinol->Activated TsCl, Py Aziridine (S)-2-Aziridinemethanol Activated->Aziridine Base (Ring Closure) (Retention at Chiral Center)

Figure 2: Chemical correlation pathway. Since the reaction occurs at the primary alcohol (achiral), the stereocenter at C2 is preserved.

Method C: X-Ray Crystallography (Heavy Atom Derivative)

Since 2-aziridinemethanol is an oil or low-melting solid, it requires derivatization.

  • Derivatization: React 2-aziridinemethanol with p-bromobenzoyl chloride or p-nitrobenzoyl chloride .

    • Why? The heavy atom (Br) provides anomalous scattering (for absolute config) and the aromatic rings facilitate

      
      -stacking for crystallization.
      
  • Crystallization: Vapor diffusion method (Hexane into Ethyl Acetate/DCM).

  • Metric: The Flack Parameter .

    • Flack

      
      : Correct absolute structure.
      
    • Flack

      
      : Inverted structure (wrong enantiomer).
      
    • Flack

      
      : Racemic twin.
      
References
  • Riguera, R., et al. "NMR Methods for the Assignment of Absolute Stereochemistry."[10] Chemical Reviews, 2004.

    • Key resource for the 9-AMA method and -chiral alcohol limit
  • Hoye, T. R., et al. "Mosher Ester Analysis for the Determination of Absolute Configuration." Nature Protocols, 2007.

    • The standard protocol for MTPA esters.
  • Seco, J. M., et al.

    
    -Chiral Primary Alcohols by NMR." Journal of the American Chemical Society, 2004. 
    
    • Definitive paper on using 9-AMA for this specific structural class.
  • Dale, J. A., & Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents." Journal of the American Chemical Society, 1973.[1]

    • Found
  • Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism."[11] Accounts of Chemical Research, 2008.

    • Authorit

Sources

Comparative Guide: Catalytic Systems for the Asymmetric Synthesis of 2-Aziridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Aziridinemethanol is a high-value chiral building block in medicinal chemistry, serving as a critical pharmacophore in mitomycin C analogs, sphingosine derivatives, and various peptidomimetics. Its structural rigidity, combined with the reactive aziridine ring, allows for highly regio- and stereoselective ring-opening reactions, granting access to complex


- and 

-amino alcohol motifs.

For drug development professionals, the challenge lies not in the trivial reduction of the ester, but in the enantioselective construction of the aziridine core . This guide compares the three most robust catalytic methodologies for synthesizing the precursor aziridine-2-carboxylates , which are subsequently reduced to 2-aziridinemethanol.

The "Self-Validating" Synthetic Pathway

To ensure scientific integrity, we treat the synthesis as a two-stage modular system:

  • Asymmetric Assembly: Catalytic formation of the chiral aziridine ring.

  • Chemomimetic Reduction: Controlled reduction of the ester moiety to the alcohol without compromising ring integrity.

Mechanistic Classifications & Comparative Analysis

We evaluate three distinct catalytic paradigms: Lewis Acid-Catalyzed Carbene Transfer , Transition Metal Nitrene Transfer , and Organocatalytic Aza-Darzens .

Comparative Performance Matrix
MetricMethod A: VAPOL-Boron Lewis Acid Method B: Cu(I/II)-Ligand Nitrene Transfer Method C: Organocatalytic Guanidinium
Mechanism Carbene Transfer to IminesNitrene Transfer to OlefinsAza-Darzens (Ylide + Aldehyde)
Chiral Source VAPOL/VANOL LigandsBis(oxazoline) (Box) / Schiff BaseChiral Guanidinium Salts
Enantioselectivity (ee) 90 – 98% (Excellent)88 – 99% (Substrate dependent)85 – 97% (Good)
Diastereoselectivity (cis/trans) > 50:1 (cis-selective)Variable (often trans)High (trans-selective)
Scalability High (Solid catalysts, low loading)Moderate (Solubility limits)Moderate (Stoichiometric reagents often needed)
Substrate Scope Benzhydryl Imines + DiazoacetatesStyrenes, CinnamatesElectron-rich Aldehydes
Primary Limitation Requires synthesis of VAPOL ligandHandling of Nitrene sources (PhI=NTs)Sensitivity to moisture

Deep Dive: Mechanistic Pathways

Method A: VAPOL-Boron Mediated Aziridination (The "Gold Standard")

Developed by Wulff et al., this method is arguably the most reliable for generating cis-aziridine-2-carboxylates. The catalyst is formed in situ from the vaulted biaryl ligand (VAPOL) and borane-THF or triphenyl borate.

  • Why it works: The VAPOL ligand creates a deep chiral pocket. The Boron center activates the imine, facilitating the attack of the diazoacetate (carbene precursor). The specific "vaulted" geometry imposes strict steric lock, resulting in near-perfect cis-selectivity and high ee.

Method B: Copper-Catalyzed Nitrene Transfer

Utilizing Cu(OTf)₂ with chiral bis(oxazoline) ligands (Evans/Jacobsen type). This route adds a nitrene group (N-Ts) across a double bond.

  • Why it works: The Copper center coordinates the olefin and the nitrene source (e.g., PhI=NTs). This is a direct alkene-to-aziridine transformation. However, removing the

    
    -sulfonyl protecting group to access the free aziridine (required for some 2-aziridinemethanol applications) can be harsh.
    
Visualization: Catalytic Decision Logic

The following diagram illustrates the decision process for selecting the appropriate catalyst based on starting material availability.

CatalystSelection Start Target: Chiral 2-Aziridinemethanol Input_Imine Start: Imine + Diazoacetate Start->Input_Imine Input_Alkene Start: Alkene + Nitrene Source Start->Input_Alkene Input_Aldehyde Start: Aldehyde + Guanidinium Start->Input_Aldehyde Method_A Method A: VAPOL-Boron (Lewis Acid) Input_Imine->Method_A High cis-selectivity Scalable Method_B Method B: Cu-Box/Schiff (Nitrene Transfer) Input_Alkene->Method_B Direct functionalization Styrene substrates Method_C Method C: Organocatalysis (Aza-Darzens) Input_Aldehyde->Method_C Metal-free conditions Intermediate Intermediate: Aziridine-2-Carboxylate Method_A->Intermediate Method_B->Intermediate Method_C->Intermediate Reduction Step 2: Selective Reduction (LiAlH4 / NaBH4) Intermediate->Reduction Final Product: 2-Aziridinemethanol Reduction->Final

Caption: Decision matrix for catalyst selection based on feedstock availability and desired stereochemistry.

Validated Experimental Protocol

Selected Protocol: Asymmetric Synthesis via VAPOL-Boron Catalyst (Method A). Rationale: This protocol offers the highest reproducibility and enantiomeric excess for the cis-isomer, which is the most common target for bioactive 2-aziridinemethanol derivatives.

Phase 1: Catalyst Preparation & Aziridination

Reagents:

  • Ligand: (S)-VAPOL (25 mg, 0.046 mmol)

  • Lewis Acid Precursor: Borane-THF complex (1M in THF)

  • Substrate: N-Benzhydrylimine (1.0 mmol)

  • Reagent: Ethyl Diazoacetate (EDA) (1.2 mmol)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Assembly: In a flame-dried Schlenk flask under Argon, dissolve (S)-VAPOL in dry Toluene. Add Borane-THF (3 equiv relative to ligand).[1] Heat at 55°C for 1 hour.

    • Mechanism Check: This forms the active chiral Lewis Acid complex.

  • Solvent Exchange: Remove volatiles under high vacuum (active catalyst is stable). Re-dissolve the residue in fresh Toluene.

  • Substrate Addition: Add the N-Benzhydrylimine to the catalyst solution at room temperature.

  • Reaction: Add Ethyl Diazoacetate (EDA) dropwise over 20 minutes. Stir at room temperature for 2-4 hours.

    • Monitoring: Monitor consumption of imine via TLC (Silica, Hexane/EtOAc 9:1).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel yields the cis-aziridine-2-carboxylate ester.

    • Expected Data: Yield: 85-94%; ee: >95%.

Phase 2: Chemoselective Reduction to 2-Aziridinemethanol

Critical Control Point: The aziridine ring is strained and susceptible to nucleophilic opening. Strong Lewis acidic reducing agents must be avoided.

Protocol:

  • Dissolve the purified aziridine-2-carboxylate (1.0 mmol) in anhydrous THF (10 mL) at 0°C.

  • Add LiAlH₄ (0.6 mmol, 0.6 equiv - careful stoichiometry) portion-wise.

    • Note: Alternatively, use NaBH₄ (4 equiv) in MeOH at 0°C for a milder, albeit slower, reduction if the substrate is highly sensitive.

  • Stir at 0°C for 1 hour. Do not reflux.[2][3]

  • Quench: Carefully add Glauber's salt (Na₂SO₄·10H₂O) or Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts without opening the ring.

  • Isolation: Filter and concentrate to obtain chiral 2-aziridinemethanol .

Mechanistic Pathway Visualization

The following diagram details the catalytic cycle for the VAPOL-Boron system, highlighting the stereocontrolling step.

Mechanism Cat Active Catalyst (VAPOL-Boron) Complex Catalyst-Imine Complex Cat->Complex + Imine Imine Imine Substrate Imine->Complex TS Transition State (Steric Lock) Complex->TS + EDA (Rate Limiting) EDA Ethyl Diazoacetate (Carbene Source) EDA->TS Product cis-Aziridine-2-Carboxylate TS->Product Ring Closure - N2 Product->Cat Catalyst Regeneration Reduction Reduction (LiAlH4) Product->Reduction Target 2-Aziridinemethanol Reduction->Target

Caption: Catalytic cycle of VAPOL-Boron mediated aziridination followed by reduction.

References

  • Antilla, J. C., & Wulff, W. D. (1999). "Catalytic Asymmetric Aziridination with a Chiral VAPOL-Boron Lewis Acid." Journal of the American Chemical Society.[1] Link

  • Evans, D. A., et al. (1994). "Bis(oxazoline)-Copper Complexes as Catalysts for the Enantioselective Aziridination of Olefins." Journal of the American Chemical Society.[1] Link

  • Zhang, Y., et al. (2009).[4] "Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL." Synlett. Link

  • Sain, B., et al. (2012). "Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion." Heterocycles. Link

  • Müller, P., & Bois-Choussy, M. (1995). "Rhodium(II)-Catalyzed Aziridination of Olefins with {[(4-Nitrophenyl)sulfonyl]imino}phenyliodinane." Helvetica Chimica Acta. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.